molecular formula C11H21NO4 B558499 Boc-L-Ile-OH CAS No. 116194-21-9

Boc-L-Ile-OH

Número de catálogo: B558499
Número CAS: 116194-21-9
Peso molecular: 231.29 g/mol
Clave InChI: QJCNLJWUIOIMMF-YUMQZZPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-L-Ile-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-L-Isoleucine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a critical amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability and facilitates controlled, stepwise assembly of amino acids into complex peptide chains.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of Boc-L-isoleucine, tailored for professionals in drug development and chemical research.

Core Chemical and Physical Properties

Boc-L-isoleucine is typically a white crystalline powder.[1][3] Its structural and physical characteristics are fundamental to its application in synthesis.

Table 1: Key Identifiers and Physical Properties of Boc-L-Isoleucine

PropertyValueReference
CAS Number 13139-16-7[1][4][5]
Molecular Formula C₁₁H₂₁NO₄[1][5][6]
Molecular Weight 231.29 g/mol [4][5][6]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 66-73 °C[1][4][5][7]
Boiling Point ~373.37 °C (estimated)[4]
Purity ≥ 98%[1][5]

Table 2: Solubility and Optical Activity of Boc-L-Isoleucine

PropertyValueConditionsReference
Solubility InsolubleWater[4][8]
SolubleMethanol, Acetic Acid[4][8][9]
Slightly SolubleDMSO[4]
Optical Rotation [α]D²⁰ = +4 ± 2°c=2 in Methanol[1][3]
[α]D²⁰ = +2.7°c=2 in Acetic Acid[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Boc-L-isoleucine.

Table 3: NMR and IR Spectroscopic Data for Boc-L-Isoleucine

SpectrumParametersPeaks (δ in ppm for NMR, cm⁻¹ for IR)Reference
¹H NMR 500 MHz, CDCl₃δ: 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.15-1.54 (m, 2H), 0.98 (d, 3H), 0.94 (t, 3H)[4]
¹³C NMR 125 MHz, CDCl₃δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8[4]
IR KBr Wafer3292, 2967, 2880, 1713 (C=O, acid), 1661 (C=O, carbamate), 1504, 1368, 1159[4][6]

Experimental Protocols

The following sections detail common experimental methodologies involving Boc-L-isoleucine.

Synthesis of Boc-L-Isoleucine

The standard procedure for N-terminal protection of L-isoleucine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

  • Dissolution: L-isoleucine (1.0 equiv) is dissolved in a 1 M sodium hydroxide (NaOH) solution and cooled in an ice bath.[4]

  • Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dioxane is added slowly to the cooled amino acid solution.[4]

  • Reaction: The mixture is stirred at ambient temperature for approximately 24 hours to ensure complete reaction.[4]

  • Workup: The pH of the solution is adjusted to ~10 with 1 M NaOH. The mixture is washed with ether to remove unreacted Boc₂O and other non-polar impurities.[4]

  • Acidification & Extraction: The aqueous phase is then acidified to pH 2 with 1 M hydrochloric acid (HCl), leading to the precipitation or oiling out of the product. The Boc-L-isoleucine is subsequently extracted using ethyl acetate.[4]

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the final product.[4]

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-L-isoleucine is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[10][11] This methodology involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Workflow for a Single Coupling Cycle:

  • Resin Preparation: The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield or PAM resin).[12]

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][12] This exposes a free amine at the N-terminus, which exists as a TFA salt.[13]

  • Neutralization: The protonated amine is neutralized to the free amine by washing with a hindered base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or DMF.[13] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, are also widely used to improve efficiency.[14]

  • Amino Acid Activation & Coupling: The incoming Boc-L-isoleucine's carboxyl group is activated using a coupling reagent such as HBTU or HATU.[10] The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain, forming a new peptide bond.[]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle of deprotection and coupling.[]

This cycle is repeated until the desired peptide sequence is assembled.

sp_ps_workflow cluster_0 Deprotection Step cluster_1 Neutralization Step cluster_2 Coupling Step A Peptide-Resin (N-terminal Boc) B Deprotection (TFA / DCM) A->B C Peptide-Resin (N-terminal NH3+TFA-) B->C D Neutralization (DIEA) C->D E Peptide-Resin (N-terminal NH2) D->E G Coupling E->G F Boc-L-Isoleucine + Coupling Reagent (HBTU) F->G H Elongated Peptide-Resin (New N-terminal Boc) G->H

References

physical properties of N-Boc-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of N-Boc-L-isoleucine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant workflows.

Core Physical and Chemical Properties

N-Boc-L-isoleucine, chemically known as (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid, is a derivative of the essential amino acid L-isoleucine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a crucial building block in solid-phase peptide synthesis.[3][4][5] Its physical properties are fundamental to its handling, storage, and reactivity in synthetic applications.

Quantitative Data Summary

The following table summarizes the key compiled from various sources.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1][2][4][5]
Molecular Weight 231.29 g/mol [1][6][7]
Appearance White to off-white or pale cream crystalline powder, crystals, or lumps.[1][2][4][8][9]
Melting Point 66-73 °C (range varies slightly by source)[1][4][6][8][10][11]
Optical Rotation [α]²⁰/D +2.4° to +4° (c=2 in acetic acid or methanol)[1][4][8][10][11][12]
Solubility Soluble in methanol, acetic acid, and DMSO (slightly). Insoluble in water.[3][5][6][9][10]
pKa 4.03 ± 0.22 (Predicted)[10]

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized protocols standardly used in organic chemistry laboratories.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline N-Boc-L-isoleucine is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Determination of Specific Optical Rotation

Optical rotation confirms the enantiomeric purity of the chiral compound.

Methodology:

  • Solution Preparation: A solution of N-Boc-L-isoleucine is prepared by accurately weighing a sample (e.g., 200 mg) and dissolving it in a precise volume (e.g., 10 mL) of a specified solvent (e.g., acetic acid or methanol) in a volumetric flask. The concentration (c) is expressed in g/100mL.

  • Apparatus: A polarimeter is used, and the sodium D-line (589 nm) is the standard light source. The instrument is calibrated with a solvent blank.

  • Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and wavelength used are reported with the result.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Methodology:

  • Sample and Solvent Preparation: A small, measured amount of N-Boc-L-isoleucine (e.g., 25 mg) is placed into a test tube.[13]

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[13][14]

  • Mixing: The mixture is stirred or shaken vigorously for a set period, typically 60 seconds.[14]

  • Observation: The sample is observed to determine if it has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[14]

  • Testing Different Solvents: This procedure is repeated with a range of solvents, including water, methanol, acetic acid, and others as required, to build a solubility profile.

Signaling Pathways and Experimental Workflows

N-Boc-L-isoleucine is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in the synthesis of peptides that may have roles in such pathways.

Below are graphical representations of a general workflow for characterizing a chemical compound and the synthesis of N-Boc-L-isoleucine.

G cluster_0 Characterization Workflow for N-Boc-L-isoleucine A Obtain Sample of N-Boc-L-isoleucine B Visual Inspection (Appearance, Color) A->B C Melting Point Determination A->C D Optical Rotation Measurement A->D E Solubility Testing A->E F Spectroscopic Analysis (NMR, IR) A->F G Compile Data and Report Properties B->G C->G D->G E->G F->G

Caption: Workflow for Physical Property Characterization.

G cluster_1 Synthesis Workflow for N-Boc-L-isoleucine A Dissolve L-isoleucine in NaOH solution B Add Di-tert-butyl dicarbonate (Boc₂O) in dioxane A->B C Stir at room temperature for 24 hours B->C D Adjust pH to 10 with NaOH C->D E Phase separation with ether D->E F Acidify aqueous phase to pH 2 with HCl E->F G Extract with ethyl acetate F->G H Dry and evaporate solvent G->H I Obtain N-Boc-L-isoleucine H->I

Caption: General Synthesis Workflow.[9][15]

References

A Comprehensive Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical amino acid derivative in synthetic chemistry. The document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and application, particularly in the realm of peptide synthesis. This guide is intended to be a valuable resource for professionals in drug development and chemical research.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1][2] It is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection strategy is fundamental in peptide synthesis, preventing unwanted reactions of the amino group during the formation of peptide bonds.[2][3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₄[4]
Molecular Weight 231.29 g/mol [4]
CAS Number 13139-16-7[4]
Appearance White to off-white crystalline powder[1]
Melting Point 66-69 °C[1]
Optical Rotation [α]20/D +2.7° (c=2, acetic acid)[1]
Solubility Soluble in methanol, DMSO, and acetic acid. Insoluble in water.[1]
pKa 4.03 ± 0.22 (Predicted)[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectral data.

Spectroscopic MethodKey Data PointsReferences
¹H NMR (500 MHz, CDCl₃) δ: 0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H)[1]
¹³C NMR (125 MHz, CDCl₃) δ: 11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2[1]
Infrared (IR) (cm⁻¹) 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159[1]
Mass Spectrometry (HRMS-ESI) m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄ 230.13868, found 230.13926[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis are provided below.

Synthesis of this compound

This protocol describes a common method for the N-protection of L-isoleucine.

Materials:

  • L-isoleucine

  • 1 M Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the mixture in an ice bath.[4]

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.2 equiv) in dioxane.[4]

  • Stir the reaction mixture at ambient temperature for 24 hours.[4]

  • Adjust the pH of the solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]

  • Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate.[4]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield this compound. A typical yield is around 95%.[4]

G cluster_0 Synthesis of this compound L-Isoleucine L-Isoleucine Reaction_Mixture Reaction Mixture (24h, RT) L-Isoleucine->Reaction_Mixture Boc2O_Dioxane Boc₂O in Dioxane Boc2O_Dioxane->Reaction_Mixture pH_Adjustment_10 pH Adjustment (10) with NaOH Reaction_Mixture->pH_Adjustment_10 Ether_Extraction Ether Extraction pH_Adjustment_10->Ether_Extraction Aqueous_Phase Aqueous Phase Ether_Extraction->Aqueous_Phase pH_Adjustment_2 pH Adjustment (2) with HCl Aqueous_Phase->pH_Adjustment_2 EtOAc_Extraction Ethyl Acetate Extraction pH_Adjustment_2->EtOAc_Extraction Organic_Phase Combined Organic Phase EtOAc_Extraction->Organic_Phase Washing_Drying Wash with Brine Dry over Na₂SO₄ Organic_Phase->Washing_Drying Evaporation Solvent Evaporation Washing_Drying->Evaporation Boc_L_Ile_OH This compound Evaporation->Boc_L_Ile_OH

Workflow for the synthesis of this compound.
Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized workflow for a single coupling cycle.

Materials and Reagents:

  • Resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids (e.g., this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

General SPPS Cycle:

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 50%).[5]

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine. In modern protocols, this is often done in situ during the coupling step by adding a base like DIEA to the coupling mixture.[6][7]

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (like HBTU or HATU) and added to the resin to form the new peptide bond.[6]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is assembled.

G cluster_1 Boc-SPPS Cycle Start Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Remove Boc group TFA_Salt Resin-Bound Peptide (TFA Salt) Deprotection->TFA_Salt Coupling 2. In Situ Neutralization & Coupling (Boc-AA, HBTU/HATU, DIEA) TFA_Salt->Coupling Add next amino acid Washing 3. Washing (DMF, DCM) Coupling->Washing Form peptide bond Next_Cycle Ready for Next Cycle Washing->Next_Cycle Purify resin Next_Cycle->Deprotection Repeat as needed

Generalized workflow for a single Boc-SPPS cycle.

Applications in Research and Drug Development

This compound is a fundamental building block in the chemical synthesis of peptides.[3] Its applications are widespread in:

  • Peptide Synthesis: It is a key component for introducing isoleucine residues into peptide chains during solid-phase and solution-phase synthesis.[2][3] The Boc protecting group's acid lability allows for selective deprotection without affecting many common side-chain protecting groups.[8]

  • Drug Development: Synthetic peptides and peptidomimetics are a significant class of therapeutics. This compound is used in the synthesis of peptide-based drug candidates for various diseases.[3][7]

  • Biotechnology and Medicinal Chemistry: It is used to create modified proteins and enzyme inhibitors, aiding in the study of protein structure and function.[3]

Conclusion

This compound is an indispensable reagent for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Its well-defined properties and established synthetic protocols, particularly the robust Boc-SPPS methodology, enable the precise and efficient construction of complex peptide molecules. This guide serves as a foundational resource, providing the essential data and procedural knowledge required for the effective utilization of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Boc-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-isoleucine), a critical reagent in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the amino group of L-isoleucine, preventing unwanted side reactions during peptide chain elongation.[1][2][] This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Synthesis Strategy: N-tert-Butoxycarbonylation

The primary method for synthesizing Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] This reaction is a nucleophilic acyl substitution where the amino group of L-isoleucine attacks one of the carbonyl carbons of the Boc anhydride.[6][7][8] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Boc-L-isoleucine and related N-Boc protected amino acids.

Table 1: Reaction Conditions and Yields for the Synthesis of Boc-L-Isoleucine

Starting MaterialReagentsSolventBaseReaction TimeTemperature (°C)Yield (%)Reference
L-IsoleucineDi-tert-butyl dicarbonateDioxane/Water1 M NaOH24 hoursAmbient95[5]
L-Isoleucine Methyl EsterDi-tert-butyl dicarbonateMethylene ChlorideTriethylamineOvernight0 to RT93 (ester)[9]
L-PhenylalanineDi-tert-butyl dicarbonateDioxane/WaterTriethylamineOvernightRoom Temp78-87[10]
L-Prolinetert-Butyl Phenyl CarbonateDimethyl Sulfoxide1,1,3,3-Tetramethylguanidine3 hours-83-90[11]

Table 2: Physical and Spectroscopic Data of Boc-L-Isoleucine

PropertyValueReference
Molecular FormulaC₁₁H₂₁NO₄[5]
Molecular Weight231.29 g/mol [5]
AppearanceWhite fine crystalline powder[5]
Melting Point69-73 °C[12]
Optical Rotation [α]²⁰D+3.6° (c=2.00, CH₃OH)[5]
¹H NMR (500 MHz, CDCl₃) δ0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H)[5]
¹³C NMR (125 MHz, CDCl₃) δ11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of Boc-L-isoleucine.

Protocol 1: Synthesis of Boc-L-Isoleucine using Sodium Hydroxide

This protocol is adapted from a procedure reported with a high yield.[5]

Materials:

  • L-Isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-isoleucine (1.0 eq.) in a mixture of dioxane and water.

  • Adjust the pH of the solution to 10 with 1 M NaOH.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) dissolved in dioxane to the reaction mixture.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • After 24 hours, wash the reaction mixture with ether to remove any unreacted Boc₂O.

  • Acidify the aqueous phase to a pH of 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Boc-L-isoleucine as a colorless oil.

Protocol 2: Synthesis of N-(t-butoxycarbonyl)-L-isoleucine Methyl Ester

This protocol describes the protection of the methyl ester of L-isoleucine.[9]

Materials:

  • L-isoleucine methyl ester

  • Triethylamine

  • Methylene chloride (CH₂Cl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a mixture of L-isoleucine methyl ester (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride.

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methylene chloride dropwise to the mixture at 0 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Filter the mixture.

  • Wash the filtrate successively with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism for the formation of a Boc derivative from the reaction of an amino acid with di-tert-butyl dicarbonate.[6][7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products L-Isoleucine L-Isoleucine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate L-Isoleucine->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Tetrahedral_Intermediate Boc_Isoleucine Boc-L-Isoleucine (R-NH-Boc) Tetrahedral_Intermediate->Boc_Isoleucine Collapse & Proton Transfer Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Elimination

Caption: Mechanism of Boc-protection of L-isoleucine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of Boc-L-isoleucine.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start: L-Isoleucine & Reagents Reaction Reaction with Boc Anhydride in Solvent with Base Start->Reaction Stirring Stirring (e.g., 24h at RT) Reaction->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Extraction Aqueous Wash & Organic Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Crystallization) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product: Boc-L-Isoleucine Analysis->Final_Product

Caption: General workflow for Boc-L-isoleucine synthesis.

Logical Relationships of Synthesis Strategies

The choice of synthetic strategy often depends on the starting material and desired final product. This diagram illustrates the logical flow.

Logical_Relationships Start Starting Material Free_Acid L-Isoleucine (Free Acid) Start->Free_Acid Ester L-Isoleucine Ester Start->Ester Protection_Step Boc Protection Free_Acid->Protection_Step Ester->Protection_Step Direct_Protection Direct Protection of Free Acid Protection_Step->Direct_Protection If starting with free acid Ester_Protection Protection of Ester Protection_Step->Ester_Protection If starting with ester Final_Product Boc-L-Isoleucine Direct_Protection->Final_Product Hydrolysis_Step Ester Hydrolysis Ester_Protection->Hydrolysis_Step Hydrolysis_Step->Final_Product

Caption: Decision tree for Boc-L-isoleucine synthesis routes.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity and high-yield products. The tert-butyloxycarbonyl (Boc) group, a cornerstone in solid-phase peptide synthesis (SPPS), serves as a temporary shield for the α-amino group of amino acids. Its stability under various coupling conditions and facile removal under specific acidic conditions have made the Boc/Bzl (benzyl) protection strategy a robust and reliable method. This in-depth technical guide explores the function of the Boc protecting group, its chemical principles, detailed experimental protocols, and a comparative analysis with the prevalent Fmoc methodology.

The primary role of the Boc protecting group is to prevent the N-terminus of an amino acid from engaging in undesirable side reactions during peptide bond formation.[1] By masking the nucleophilic α-amino group, the carboxyl group of the subsequent amino acid can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[1]

The Chemistry of Boc Protection and Deprotection

The introduction and removal of the Boc group are straightforward chemical transformations critical to the cyclical nature of SPPS.

Boc Protection of Amino Acids

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[2] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[3]

Diagram: Boc Protection Mechanism

Boc_Protection cluster_products Products AA H₂N-CHR-COOH Boc_AA Boc-HN-CHR-COOH AA->Boc_AA (Boc)₂O, Base Boc2O (Boc)₂O Base Base Boc_Deprotection Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation + H⁺ (TFA) Carbocation_Formation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation to free amine Carbocation_Formation->Decarboxylation Amine_Salt H₃N⁺-Peptide-Resin (TFA salt) Decarboxylation->Amine_Salt + H⁺ Boc_SPPS_Cycle cluster_workflow Boc-SPPS Cycle Start Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM/DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 End_Cycle Elongated Peptide Washing3->End_Cycle Repeat for next cycle

References

An In-depth Technical Guide to Boc-L-Ile-OH in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.[1] As a derivative of the essential amino acid L-isoleucine, it features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino function. This acid-labile protecting group is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[2][] Its stability under various coupling conditions and the ease of its removal make this compound an indispensable building block for creating complex peptides, modifying proteins, and developing novel therapeutics.[1][] This guide provides a comprehensive overview of its physicochemical properties, core research applications, and detailed experimental protocols for scientists and drug development professionals.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline powder.[1][4][5] While the anhydrous form can be an oil, it is often supplied as a more stable hemihydrate solid.[6] It exhibits solubility in various organic solvents such as methanol, DMSO, and acetic acid, but is sparingly soluble or insoluble in water.[4][5][7]

PropertyValueReferences
CAS Number 13139-16-7[1][4][7]
Molecular Formula C11H21NO4[1][4][5]
Molecular Weight 231.29 g/mol [5][8][9]
Appearance White to off-white crystalline powder[1][4][10]
Melting Point 66-73 °C[1][5]
Purity ≥97% to ≥99%[1][11]
Solubility Soluble in methanol; Insoluble in water[5][7]
Optical Rotation [α]20/D +2.7° (c=2, acetic acid); [α]D20 +4±2° (c=2, MeOH)[1][10]
Storage Conditions Room Temperature or 0-8°C, sealed in dry, dark place[1][5][10]

Core Applications in Research

The unique chemical properties of this compound make it a versatile tool in several research domains.

  • Peptide Synthesis : Its primary role is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[1][4] The Boc group provides robust protection of the N-terminal amine during the coupling of subsequent amino acids and can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[][12]

  • Medicinal Chemistry and Drug Discovery : this compound is integral to the synthesis of therapeutic peptides and peptidomimetics, which are explored as treatments for various diseases.[1][13] It is also used to create specific enzyme inhibitors and to modify existing drug molecules to improve their pharmacological properties, such as stability and bioavailability.[1][][14]

  • Biotechnology : In biotechnology, the compound is used to modify proteins, which can enhance their stability, activity, and overall function for the development of biopharmaceuticals.[1][10]

  • Targeted Protein Degradation (TPD) : In a novel application, a derivative tag, Boc3Arg, has been shown to induce targeted protein degradation. This strategy localizes a target protein directly to the 20S proteasome for degradation in a ubiquitin-independent manner, offering a new modality for therapeutic intervention distinct from traditional PROTACs.[15][16]

  • Analytical Chemistry : It serves as a standard in analytical methods for the quantification of amino acids in various biological samples, aiding in metabolic research.[1][10]

Key Experimental Protocols and Methodologies

Synthesis of this compound

The standard laboratory synthesis involves the reaction of L-isoleucine with Di-tert-butyl dicarbonate (Boc2O).

Methodology:

  • Dissolve L-Isoleucine in a mixture of dioxane and water.

  • Adjust the pH to 10 with a 1 M NaOH solution.

  • Slowly add Di-tert-butyl dicarbonate (Boc2O) dissolved in dioxane to the reaction mixture.

  • Stir the mixture at ambient temperature for approximately 24 hours.

  • Perform a phase separation by adding ether. The aqueous phase contains the product.

  • Acidify the aqueous phase to pH 2 using 1 M HCl.

  • Extract the product, this compound, from the acidified aqueous phase using ethyl acetate.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product.[5]

G cluster_reactants Reactants cluster_process Process Isoleucine L-Isoleucine Reaction Reaction at RT, 24h Isoleucine->Reaction Boc2O Boc2O in Dioxane Boc2O->Reaction Solvent Dioxane/Water + NaOH Solvent->Reaction Acidification Acidification (pH 2) Reaction->Acidification Workup Extraction Extraction with Ethyl Acetate Acidification->Extraction Product This compound Extraction->Product G Start Start Cycle (Resin-Bound Peptide) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA in DCM) Wash1->Neutralization Coupling 4. Coupling (Add Activated this compound) Neutralization->Coupling KaiserTest 5. Kaiser Test Coupling->KaiserTest Wash2 6. Final Washing (DMF, DCM) KaiserTest->Wash2 Negative Recouple Repeat Coupling KaiserTest->Recouple Positive End Next Cycle Wash2->End Recouple->Coupling G cluster_components Components cluster_process Degradation Pathway (Ubiquitin-Independent) Target Target Protein Complex Ternary Complex Formed Target->Complex Binding Ligand Bifunctional Molecule (Ligand + Boc3Arg Tag) Ligand->Complex Degradation Degradation Complex->Degradation Localization to Proteasome Proteasome 20S Proteasome Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments

References

A Deep Dive into Boc Chemistry for Amino Acid Protection in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules central to drug discovery. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc chemistry as it applies to amino acids, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective implementation.

The Boc Protecting Group: An Introduction

The Boc group is a carbamate-based protecting group that masks the nucleophilic and basic nature of the primary or secondary amine of an amino acid. This protection is crucial during peptide synthesis to ensure that the correct amide bond is formed between the desired carboxyl and amino termini of the sequential amino acid residues. The Boc group's steric bulk also plays a role in preventing undesirable side reactions.

One of the primary advantages of Boc chemistry is its orthogonality with other common protecting groups. For instance, the acid-labile nature of the Boc group allows for its selective removal in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[1] This orthogonality is a critical principle in the strategic synthesis of complex, multi-functionalized molecules.

The Chemistry of Boc Protection

The introduction of the Boc group onto the amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Mechanism of Boc Protection

The reaction proceeds via the attack of the nucleophilic amino group of the amino acid on one of the electrophilic carbonyl carbons of Boc anhydride. This is often carried out in the presence of a base. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, along with the liberation of tert-butanol and carbon dioxide. While a base is not strictly necessary, it is often employed to neutralize the resulting carbamic acid and drive the reaction to completion.[1]

Below is a diagram illustrating the general mechanism of Boc protection of an amino acid using Boc anhydride.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Acid->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O (Di-tert-butyl dicarbonate) Boc_Anhydride->Tetrahedral_Intermediate Boc_Amino_Acid R-NH-Boc (Boc-protected Amino Acid) Tetrahedral_Intermediate->Boc_Amino_Acid Collapse Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts

Mechanism of Boc Protection of an Amino Acid.
Experimental Protocol: Boc Protection of L-Alanine

This protocol details the synthesis of N-(tert-Butoxycarbonyl)-L-alanine.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.

  • Add 56 mL of THF, followed by the addition of (Boc)₂O (31.85 g, 145.91 mmol) via a funnel.

  • The resulting solution is stirred at room temperature for 17 hours.

  • The reaction mixture is extracted with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.

  • The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.

  • The product is then extracted with ethyl acetate (4 x 100 mL).

  • The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.

Data Presentation:

Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)Reference
L-AlanineNaOHTHF/H₂O17~100[2]
L-Aspartic Acid(CH₃)₃NAcetone/H₂O0.560[3]
L-Proline(CH₃)₃NAcetone/H₂O0.573[3]
Various AminesNoneH₂O/Acetone0.13 - 0.290-98[4]

The Chemistry of Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanism of Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

The following diagram illustrates the TFA-mediated deprotection of a Boc-protected amino acid.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amino_Acid R-NH-Boc Protonated_Boc Protonated Boc Intermediate Boc_Amino_Acid->Protonated_Boc Protonation TFA CF₃COOH (TFA) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt R-NH₃⁺ CF₃COO⁻ (Amine Salt) Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Mechanism of TFA-Mediated Boc Deprotection.

It is important to note that the tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid side chains (e.g., tryptophan, methionine). The use of "scavengers," such as triisopropylsilane (TIS) or water, is often employed to trap these cations and prevent side product formation.

Experimental Protocol: Boc Deprotection of Boc-L-Alanine

This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-L-Alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (e.g., 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amino acid as its trifluoroacetate salt.

Data Presentation:

ReagentTypical ConditionsReaction Time (h)AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, Room Temp0.5 - 4Highly effective, volatile (easy removal)Corrosive, may require scavengers
Hydrochloric Acid (HCl) 4M in Dioxane, Room Temp2 - 12Cost-effective, readily availableLess volatile, can be harsh on sensitive substrates
p-Toluenesulfonic Acid (pTSA) Stoichiometric in various solvents1 - 12Milder acid, solid (easy to handle)Slower reaction times, non-volatile

Boc-Amino Acids in Peptide Coupling Reactions

With the amino group protected, the carboxyl group of a Boc-amino acid can be activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide chain.

General Workflow of a Coupling Reaction

The general workflow for a peptide coupling reaction involves three main steps:

  • Deprotection: The N-terminal Boc group of the growing peptide chain is removed.

  • Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine.

  • Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated by a coupling reagent and then reacted with the free amine of the peptide chain.

This cycle is repeated to elongate the peptide chain.

The following diagram illustrates the general workflow of a Boc-based solid-phase peptide synthesis (SPPS) cycle.

SPPS_Workflow Start Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection 1. Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIPEA in DCM/DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Elongated_Peptide Resin-Bound Dipeptide (Boc-AA-AA-Resin) Wash->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

References

An In-depth Technical Guide to Boc-L-isoleucine as a Starting Material for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-isoleucine, a critical starting material in the synthesis of peptides and other complex organic molecules. This document details its physicochemical properties, synthesis protocols, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development.

Introduction to Boc-L-isoleucine

N-α-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This acid-labile protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains.[4][5] Its stability under a wide range of reaction conditions, excluding strong acids, and its ease of removal make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6]

Boc-L-isoleucine is a white to off-white crystalline powder, soluble in organic solvents like methanol and sparingly soluble in water.[1][2][4] Its purity is crucial for the successful synthesis of high-quality peptides, with commercial grades typically available at ≥99% purity.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

The reliable characterization of Boc-L-isoleucine is fundamental for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic properties based on commercially available information and experimental data.

Table 1: Physicochemical Properties of Boc-L-isoleucine

PropertyValueReferences
CAS Number 13139-16-7[1][2][3][4][7]
Molecular Formula C₁₁H₂₁NO₄[2][3][7]
Molecular Weight 231.29 g/mol [1][2][7]
Appearance White to off-white crystalline powder/chunks[1][2][3][4]
Melting Point 66-73 °C[2][3][7]
Optical Rotation [α]D²⁰ +2.7° to +4° (c=2 in acetic acid or methanol)[3][7]
Solubility Soluble in methanol, sparingly soluble in water[1][2][4]
Purity (typical) ≥99%[3]

Table 2: Spectroscopic Data for Boc-L-isoleucine

Spectroscopic TechniqueKey DataReference
¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.15-1.29 (m, 1H), 0.98 (d, 3H), 0.94 (t, 3H)[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8[2]
IR (cm⁻¹) 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159[2]
HRMS (ESI) m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄: 230.13868, found: 230.13926[2]

Synthesis of Boc-L-isoleucine

The most common laboratory-scale synthesis of Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is known for its high yield and straightforward purification.

General Synthesis Workflow

The logical flow for the synthesis of Boc-L-isoleucine is depicted below.

G cluster_synthesis Synthesis of Boc-L-isoleucine start L-Isoleucine reaction Reaction in Solvent (e.g., Dioxane/Water) start->reaction Dissolution reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaOH) reagent->reaction Addition workup Aqueous Workup (Acidification & Extraction) reaction->workup 24h, RT purification Purification (Solvent Removal) workup->purification product Boc-L-isoleucine purification->product

Caption: General workflow for the synthesis of Boc-L-isoleucine.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.[2]

Materials:

  • L-Isoleucine (1.0 equiv)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Dioxane

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve L-isoleucine (e.g., 1.31 g, 10 mmol) in 20.5 mL of 1 M NaOH solution in a flask and cool the mixture in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.62 g, 12 mmol) in 7 mL of dioxane to the cooled amino acid solution with vigorous stirring.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at ambient temperature for 24 hours.

  • Workup - Phase Separation: Adjust the pH of the reaction solution to 10 with 1 M NaOH. Add diethyl ether to the mixture and perform a phase separation to remove unreacted Boc₂O and other non-polar impurities.

  • Workup - Acidification and Extraction: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-L-isoleucine.

Expected Yield: Approximately 95%.[2][8]

Table 3: Comparative Analysis of Boc-L-isoleucine Synthesis Conditions

ParameterCondition 1Condition 2 (Hypothetical)
Base NaOHTriethylamine (TEA)
Solvent Dioxane/WaterDichloromethane (DCM)
Temperature 0°C to Room TemperatureRoom Temperature
Typical Yield ~95%85-95%
Notes Standard aqueous conditions, good for scalability.Anhydrous conditions, may require stricter control of moisture.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-isoleucine is a fundamental building block in Boc-SPPS, a robust method for the chemical synthesis of peptides.[6][9] The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Boc-SPPS Workflow

The cyclical nature of Boc-SPPS is illustrated in the following diagram.

G cluster_spps Boc-SPPS Cycle resin Resin-Bound Peptide (N-terminus Boc-protected) deprotection Boc Deprotection (TFA in DCM) resin->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization Forms TFA salt coupling Coupling (Boc-L-isoleucine + Activator) neutralization->coupling Frees N-terminus wash Wash (DCM/DMF) coupling->wash Forms new peptide bond wash->resin Ready for next cycle

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Industrial Scale-Up Considerations

Transitioning the synthesis of Boc-L-isoleucine and its use in SPPS from the laboratory to an industrial scale introduces several challenges. Key considerations include:

  • Process Safety: Handling large quantities of reagents like TFA and managing exothermic reactions requires robust safety protocols and specialized equipment.

  • Cost-Effectiveness: The price of raw materials, solvents, and catalysts becomes a significant factor. Process optimization to maximize yield and minimize waste is crucial.

  • Heat and Mass Transfer: In large reactors, efficient mixing and temperature control are critical to ensure reaction homogeneity and prevent side product formation.

  • Regulatory Compliance: For pharmaceutical applications, synthesis must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.

Role in Drug Discovery and Signaling Pathways

Peptides synthesized using Boc-L-isoleucine are vital tools in drug discovery, acting as enzyme inhibitors, receptor agonists or antagonists, and probes for studying biological processes. Isoleucine's branched, hydrophobic side chain is often critical for peptide structure and binding to biological targets.

While specific literature explicitly detailing the synthesis of a particular peptide inhibitor via Boc-SPPS and its direct signaling pathway can be fragmented, a well-established example of an isoleucine-containing peptide's biological role is in the inhibition of the renin-angiotensin system. For instance, the dipeptide Isoleucine-Tryptophan (IW) has been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby influencing downstream signaling pathways.

The diagram below illustrates a simplified representation of this inhibitory action.

G cluster_pathway Inhibition of ACE Signaling by an Isoleucine-Containing Peptide ang1 Angiotensin I ace ACE ang1->ace ang2 Angiotensin II ace->ang2 receptor AT1 Receptor ang2->receptor Binds to vasoconstriction Vasoconstriction receptor->vasoconstriction Activates inhibitor Isoleucine-Containing Peptide (e.g., Isoleucine-Tryptophan) inhibitor->ace Inhibits

Caption: Simplified signaling pathway showing inhibition of ACE by an isoleucine peptide.

Conclusion

Boc-L-isoleucine is an indispensable starting material for the synthesis of peptides and other complex molecules, particularly within the pharmaceutical and biotechnology sectors. Its well-defined chemical properties, reliable synthesis protocols, and critical role in the robust Boc-SPPS methodology ensure its continued importance in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile building block, from laboratory-scale synthesis to its application in the creation of biologically active peptides.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Isoleucine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing L-Isoleucine using tert-butyloxycarbonyl (Boc) chemistry. This protocol details the methodologies for resin selection, amino acid coupling, deprotection, and final cleavage, with a focus on incorporating the hydrophobic amino acid, Boc-L-Ile-OH.

Isoleucine, with its bulky and hydrophobic side chain, can present challenges during peptide synthesis, such as aggregation and incomplete coupling reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS and can be advantageous in the synthesis of hydrophobic peptides.[1] This document outlines the key steps and considerations for the successful synthesis of isoleucine-containing peptides.

Data Summary: Key Parameters in Boc-SPPS

The following table summarizes typical quantitative data for a standard Boc-SPPS cycle. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and instrumentation.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for the synthesis of peptide acids.[2][3]
This compound Equivalents 3 equivalents (relative to resin capacity)An excess of the amino acid is used to drive the coupling reaction to completion.[4]
Coupling Agent Equivalents 3 equivalents (relative to resin capacity)For example, DCC or HBTU/HOBt.[4]
Deprotection Solution 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A short prewash of 5 minutes is followed by a 15-25 minute deprotection reaction.[2]
Neutralization Solution 10% Triethylamine (TEA) or 5% N,N-Diisopropylethylamine (DIEA) in DCMPerformed in two steps to neutralize the trifluoroacetate salt.[2][5]
Coupling Time 2 - 4 hoursReaction completion can be monitored using the Kaiser test.[4]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)Requires specialized equipment due to its hazardous nature.[6][7]
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence.[3]
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required.[3]
Final Purified Peptide Yield 20 - 40%Post-purification yield.[3]

Experimental Protocol: Step-by-Step Boc-SPPS

This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.

Resin Preparation and First Amino Acid Attachment

The initial step involves attaching the C-terminal amino acid to the solid support. The cesium salt method is commonly used for attaching the first Boc-amino acid to a Merrifield resin to prevent racemization.[2]

Protocol (Cesium Salt Method for Merrifield Resin):

  • Swell the Merrifield resin in Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.

  • In a separate flask, dissolve Boc-L-Isoleucine-OH (3 equivalents relative to the resin's substitution level) in a suitable solvent like methanol.

  • Add cesium carbonate (1.5 equivalents) and allow the reaction to proceed to form the cesium salt.

  • Remove the solvent by rotary evaporation and dissolve the resulting Boc-L-Ile-OCs salt in DMF.

  • Add the Boc-L-Ile-OCs solution to the swelled resin.

  • Heat the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), and finally Dichloromethane (DCM) (3 times).

  • Dry the resin under vacuum.

Peptide Chain Elongation: The Boc-SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Wash1 Wash with DCM and IPA Deprotection->Wash1 Neutralization 2. Neutralization: 10% TEA in DCM Wash1->Neutralization Wash2 Wash with DCM Neutralization->Wash2 Coupling 3. Coupling: This compound + Coupling Agent (e.g., DCC or HBTU/HOBt) Wash2->Coupling Wash3 Wash with DCM and DMF Coupling->Wash3 End Resin-Bound Peptide (Elongated by one residue, N-terminally Boc-protected) Wash3->End Coupling_Reagent_Selection Start Start: Need to couple this compound Is_coupling_difficult Is the coupling expected to be difficult? (e.g., sterically hindered, aggregation-prone sequence) Start->Is_coupling_difficult Standard_coupling Standard Coupling Is_coupling_difficult->Standard_coupling No Advanced_coupling Difficult Coupling Is_coupling_difficult->Advanced_coupling Yes DIC_HOBt Use DIC/HOBt (Cost-effective) Standard_coupling->DIC_HOBt Uronium_salts Use Uronium/Phosphonium Salts (HBTU, HATU, COMU, PyBOP) (Higher efficiency) Advanced_coupling->Uronium_salts Monitor Monitor coupling with Kaiser test DIC_HOBt->Monitor Uronium_salts->Monitor

References

Application Notes and Protocols for Boc-L-Ile-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling Boc-L-Isoleucine

L-Isoleucine (Ile) is a β-branched amino acid, which, along with valine and threonine, presents significant steric hindrance during peptide bond formation in Solid-Phase Peptide Synthesis (SPPS). This steric bulk, originating from the side chain's proximity to the α-amino and carboxyl groups, can lead to slow and incomplete coupling reactions. In the context of the tert-butyloxycarbonyl (Boc) protection strategy, overcoming this challenge is critical for the successful synthesis of isoleucine-containing peptides, preventing deletion sequences and ensuring high final peptide purity.

The Boc strategy for SPPS involves the use of an acid-labile Boc group for temporary Nα-protection.[1] The cycle typically consists of Nα-Boc deprotection using trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[2][3] Due to the inherent difficulties in coupling Boc-L-Ile-OH, the choice of coupling reagent and reaction conditions is paramount to achieving high efficiency.

Selecting the Optimal Coupling Reagent

The selection of a coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. While traditional carbodiimide reagents can be used, more potent uronium or phosphonium salt-based reagents are generally recommended to achieve high coupling yields and minimize side reactions such as racemization.

2.1. Overview of Common Coupling Reagents

  • Carbodiimides (e.g., DCC, DIC): N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[4] However, they can be less efficient for sterically hindered couplings and DCC can form an insoluble urea byproduct that is difficult to remove. DIC is often preferred in automated SPPS as its urea byproduct is more soluble.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to accelerate the reaction and suppress racemization.[1]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are highly efficient for difficult couplings. HBTU and HATU are widely used due to their high reactivity.[4] HATU, which contains 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective for hindered couplings and can reduce racemization.[5] HCTU is a more cost-effective alternative to HATU with comparable efficiency.[6] COMU is a newer generation reagent that incorporates Oxyma Pure in its structure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents, with coupling efficiencies comparable to HATU.[4][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent for hindered couplings. PyAOP has also been successfully used for the preparation of peptides containing hindered amino acids.[5]

2.2. Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the key characteristics and typical performance of various coupling reagents suitable for this compound. Note that exact efficiencies can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentAdditiveBase (Typical)Activation TimeCoupling Time (Typical)Relative Efficiency for Hindered CouplingsKey Advantages & Disadvantages
DIC HOBt or Oxyma PureDIEA10-15 min (pre-activation)1-4 hoursModerateAdvantages: Cost-effective. Disadvantages: Slower reaction rates, lower efficiency for difficult sequences.
HBTU HOBt (often included)DIEAIn situ30-60 minHighAdvantages: Widely used, high efficiency, water-soluble byproducts.[4] Disadvantages: Potential for racemization, explosive potential of HOBt.
HATU HOAt (intrinsic)DIEAIn situ15-45 minVery HighAdvantages: Excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost.
HCTU 6-Cl-HOBt (intrinsic)DIEAIn situ15-45 minVery HighAdvantages: Similar efficiency to HATU, more cost-effective.[6] Disadvantages: Byproducts can be harder to wash away.
COMU Oxyma (intrinsic)DIEAIn situ20-60 minVery HighAdvantages: High efficiency, non-explosive, good solubility of byproducts, suitable for microwave SPPS.[4] Disadvantages: Higher cost than older reagents.
PyBOP NoneDIEAIn situ30-60 minHighAdvantages: Effective for many hindered couplings. Disadvantages: Can be less effective than HATU/HCTU for extremely hindered cases.[7]

Experimental Protocols

The following protocols are generalized for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin. For automated synthesis, consult the instrument's manufacturer for specific recommendations.

3.1. General Boc-SPPS Cycle

The workflow for a single cycle of Boc-SPPS involves deprotection, neutralization, and coupling steps, with extensive washing in between to remove excess reagents and byproducts.

cluster_SPPS_Cycle Single Boc-SPPS Cycle Start Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin (Chain extended by one Ile residue) Wash3->End

Caption: General workflow for one cycle of Boc-SPPS.

3.2. Protocol 1: Coupling with HBTU/HATU

This protocol utilizes an in-situ neutralization/coupling method, which can improve efficiency, especially for sequences prone to aggregation.[2]

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, Isopropanol (IPA), and DMF.[8]

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU or HATU (3-4 equivalents) in DMF.

  • Activation and Coupling: Add Diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to both neutralize the resin-bound amine and activate the coupling reagent. Immediately add this solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.

3.3. Protocol 2: Coupling with DIC/HOBt

This protocol involves a pre-activation step before adding the coupling mixture to the resin.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Treat the deprotected resin with 10% DIEA in DMF for 5 minutes (repeat once). Wash thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Mechanism and Decision Making

4.1. Activation Mechanism

The high efficiency of uronium salt reagents like HBTU stems from their ability to rapidly convert the carboxylic acid of the incoming Boc-amino acid into a highly reactive ester, typically an HOBt or HOAt ester, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.

cluster_Activation Carboxylic Acid Activation with HBTU BocIle This compound (Carboxylic Acid) ActiveEster Boc-L-Ile-OBt (Active Ester) BocIle->ActiveEster Activation HBTU HBTU (Uronium Salt) HBTU->ActiveEster Activation DIEA DIEA (Base) DIEA->ActiveEster Activation PeptideBond Boc-L-Ile-NH-Peptide-Resin (Peptide Bond) ActiveEster->PeptideBond PeptideResin H₂N-Peptide-Resin (Free Amine) PeptideResin->PeptideBond Coupling

Caption: Activation of this compound with HBTU.

4.2. Decision Tree for Coupling Method Selection

Choosing the right strategy for coupling this compound depends on the specific peptide sequence and available resources.

Start Start: Coupling this compound IsDifficult Is the coupling part of a known 'difficult sequence'? (e.g., aggregation prone) Start->IsDifficult Cost Is cost a major constraint? IsDifficult->Cost No HATU_HCTU Use high-efficiency reagent: HATU, HCTU, or COMU with in-situ neutralization IsDifficult->HATU_HCTU Yes DIC_HOBt Use DIC/HOBt with pre-activation and standard neutralization Cost->DIC_HOBt Yes HBTU Use HBTU with in-situ neutralization Cost->HBTU No DoubleCouple Consider double coupling or extended reaction time HATU_HCTU->DoubleCouple

References

Application Note: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-07

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-isoleucine using trifluoroacetic acid (TFA).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][2] This application note details the mechanism, experimental protocols, and expected outcomes for the deprotection of Boc-L-isoleucine.

Mechanism of TFA-Mediated Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][3]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][3]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the reaction generates carbon dioxide gas.[3]

Boc_Deprotection_Mechanism cluster_0 Boc-L-Isoleucine cluster_1 Protonation cluster_2 Formation of Tert-butyl Cation cluster_3 Decarboxylation cluster_4 Formation of Amine Salt Boc_Ile Boc-Ile-OH Protonated_Boc Protonated Boc-Ile-OH Boc_Ile->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation Tert-butyl Cation Protonated_Boc->Tert_Butyl_Cation Isoleucine_Amine Isoleucine Carbamic_Acid->Isoleucine_Amine CO2 CO2 Carbamic_Acid->CO2 Isoleucine_TFA_Salt Isoleucine TFA Salt Isoleucine_Amine->Isoleucine_TFA_Salt + TFA

Caption: Mechanism of Boc deprotection of L-isoleucine using TFA.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-L-isoleucine with TFA in dichloromethane (DCM).

ParameterCondition ACondition BCondition C
TFA Concentration 25% (v/v) in DCM50% (v/v) in DCM95% (v/v) in DCM
Temperature 0 °C to Room Temp.Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours30 - 60 minutes15 - 30 minutes
Typical Yield >95%>95%>95%
Purity HighHighHigh
Notes Milder conditions, suitable for sensitive substrates.Standard conditions for routine deprotection.Harsher conditions, for very stable Boc groups.

Experimental Protocols

4.1. Materials and Reagents

  • Boc-L-isoleucine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

4.2. Protocol 1: Deprotection of Boc-L-Isoleucine in Solution

This protocol describes the deprotection of Boc-L-isoleucine in a solution of TFA and DCM.[1]

  • Dissolve Boc-L-isoleucine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM mixture).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the isoleucine as its TFA salt. For isolation of the free amine, proceed to the work-up procedure.

4.3. Protocol 2: Solid-Phase Deprotection of Boc-L-Isoleucine

This protocol is suitable for the deprotection of Boc-L-isoleucine attached to a solid support (resin) during solid-phase peptide synthesis (SPPS).[1]

  • Wash the Boc-L-isoleucine-resin with DCM to remove any residual solvents.

  • Prepare a deprotection solution, for instance, 25-50% TFA in DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Filter the resin and wash it with DCM.

  • To ensure complete deprotection, a second treatment with the TFA solution for a shorter duration (e.g., 5-10 minutes) can be performed.

  • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% diisopropylethylamine in DCM) to neutralize the resulting ammonium salt.

  • Finally, wash the resin with DCM and proceed to the next coupling step.

4.4. Work-up for Isolation of Free Isoleucine

To obtain the free amino acid from its TFA salt, a basic work-up is required.

  • Dissolve the crude TFA salt in water.

  • Neutralize the solution by the addition of a mild base, such as saturated sodium bicarbonate solution, until the pH is neutral to slightly basic.

  • The free isoleucine may precipitate out of the solution, or the aqueous solution can be used as is for the next reaction step.

  • Alternatively, for non-aqueous workup, the TFA salt can be dissolved in a suitable solvent and treated with a basic ion-exchange resin, like Amberlyst A-21, to yield the free amine.[4][5]

Experimental_Workflow cluster_solution Solution-Phase Protocol cluster_solid Solid-Phase Protocol dissolve Dissolve Boc-L-Isoleucine in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temperature add_tfa->react evaporate Evaporate Solvent and TFA react->evaporate workup Work-up to obtain free amine evaporate->workup wash_resin Wash Resin with DCM add_tfa_sol Add TFA/DCM Solution wash_resin->add_tfa_sol agitate Agitate at Room Temperature add_tfa_sol->agitate filter_wash Filter and Wash with DCM agitate->filter_wash neutralize Neutralize with Base filter_wash->neutralize

Caption: Experimental workflow for Boc deprotection of L-isoleucine.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: If the deprotection is incomplete, extend the reaction time or use a higher concentration of TFA. In solid-phase synthesis, insufficient swelling of the resin can lead to incomplete deprotection.[6]

  • Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or tyrosine. While isoleucine is not susceptible to this, the use of scavengers (e.g., triisopropylsilane, TIS) is recommended when deprotecting peptides containing these sensitive residues.[1]

  • Esterification: In the presence of alcoholic solvents, TFA can catalyze esterification. It is recommended to use non-alcoholic solvents like DCM.

  • Emulsion during Work-up: Some amino acids can form emulsions during aqueous work-up. Centrifugation can help in separating the layers.[7]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • The deprotection reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[3]

References

Application Notes and Protocols for the Activation of Boc-L-Ile-OH in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Boc-L-Isoleucine (Boc-L-Ile-OH), a protected form of the essential amino acid L-isoleucine, is a critical building block in the synthesis of a vast array of therapeutic peptides and complex organic molecules. However, the inherent steric hindrance of the β-branched side chain of isoleucine presents significant challenges to achieving efficient and epimerization-free amide bond formation.

These application notes provide a comprehensive guide to the activation of this compound for amide bond formation. We will explore various activation strategies, present comparative data for common coupling reagents, and offer detailed, step-by-step protocols for both solid-phase and solution-phase synthesis. Additionally, troubleshooting guidance is provided to address common challenges encountered during the coupling of this sterically hindered amino acid.

Challenges in Coupling this compound

The primary challenges associated with the activation and coupling of this compound are:

  • Steric Hindrance: The bulky sec-butyl side chain of isoleucine can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to slower reaction rates and incomplete couplings.

  • Epimerization: The chiral center at the α-carbon of isoleucine is susceptible to epimerization (inversion of stereochemistry) during the activation process, particularly under basic conditions or with prolonged activation times. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

To overcome these challenges, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount.

Quantitative Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of several commonly used coupling reagents in terms of typical yields, reaction times, and the risk of epimerization.

Coupling ReagentTypical Yield RangeTypical Reaction TimeEpimerization RiskNotes
HATU 90-99%30 min - 2 hVery LowHighly efficient for sterically hindered couplings; the formation of the OAt-active ester is rapid and minimizes racemization.
HBTU 85-95%1 - 4 hLowA reliable and cost-effective option, though slightly less reactive than HATU for challenging couplings.
DCC/HOBt 75-90%2 - 12 hLow to ModerateA classic and economical choice. The use of HOBt is essential to suppress epimerization and the formation of N-acylurea byproduct. The dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.[1]
EDC/HOBt 70-85%2 - 12 hModerateSimilar to DCC/HOBt, but the urea byproduct is water-soluble, simplifying purification in solution-phase synthesis.[2]

Note: Yields and reaction times are highly dependent on the specific substrates, solvent, temperature, and scale of the reaction. The provided ranges are for general guidance.

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for its high efficiency and low risk of epimerization, especially for difficult couplings.[3]

Materials:

  • Fmoc- or Boc-protected peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit or other qualitative test for primary amines

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Perform the N-terminal deprotection according to the appropriate chemistry (e.g., 20% piperidine in DMF for Fmoc deprotection, or TFA in DCM for Boc deprotection).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive after 4 hours, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle.

Protocol 2: DCC/HOBt-Mediated Coupling in Solution-Phase Synthesis

This protocol provides a cost-effective method for solution-phase amide bond formation.

Materials:

  • This compound (1.1 equivalents)

  • Amine coupling partner (1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[1]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if the amine is a salt)

Procedure:

  • Reaction Setup:

    • Dissolve this compound and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add DCC to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling:

    • Dissolve the amine coupling partner in a minimal amount of anhydrous DCM. If the amine is a hydrochloride or other salt, add 1.1 equivalents of DIPEA or NMM and stir for 10 minutes before adding to the reaction.

    • Add the amine solution to the activated this compound mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate with 1N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Activation_Pathway Boc_Ile_OH This compound Activated_Intermediate Activated Intermediate (OAt-ester) Boc_Ile_OH->Activated_Intermediate Activation Base Base (e.g., DIPEA) Base->Boc_Ile_OH Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Amide_Bond Amide Product Activated_Intermediate->Amide_Bond Nucleophilic Attack Amine R-NH2 Amine->Amide_Bond Byproducts Byproducts Amide_Bond->Byproducts

Caption: General signaling pathway for the activation of this compound and subsequent amide bond formation.

SPPS_Workflow Start Start with Peptide-Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Activation Pre-activation of this compound (HATU, DIPEA in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Wash2 Wash (DMF, DCM) End Next Cycle or Cleavage Wash2->End Monitoring->Wash2 Negative Recouple Recouple Monitoring->Recouple Positive Recouple->Coupling

Caption: Experimental workflow for a single coupling cycle of this compound in Solid-Phase Peptide Synthesis (SPPS).

Reagent_Selection Start Start: Coupling this compound Hindrance_Check Is the coupling partner sterically hindered? Start->Hindrance_Check High_Efficiency Is highest possible yield critical? Hindrance_Check->High_Efficiency No HATU Use HATU Hindrance_Check->HATU Yes Cost_Consideration Is cost a major factor? High_Efficiency->Cost_Consideration No High_Efficiency->HATU Yes HBTU Use HBTU Cost_Consideration->HBTU No DCC_HOBt Use DCC/HOBt Cost_Consideration->DCC_HOBt Yes

Caption: Logical relationship diagram for selecting a suitable coupling reagent for this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield - Insufficient activation of this compound.- Steric hindrance from the coupling partner.- Incomplete deprotection of the N-terminal amine.- Switch to a more potent coupling reagent like HATU.[4]- Increase the equivalents of the activated amino acid and coupling reagent.- Extend the reaction time or gently increase the temperature (use with caution to avoid epimerization).- Ensure complete deprotection using a fresh deprotection solution and monitor with a qualitative test.
Presence of Diastereomeric Impurities (Epimerization) - Prolonged activation time.- Use of a strong, non-hindered base.- High reaction temperature.- Use a coupling reagent known for low epimerization, such as HATU.[4]- Ensure the use of an additive like HOBt or HOAt, especially with carbodiimides.[5]- Minimize the pre-activation time before adding the amine component.- Use a hindered base like DIPEA or 2,4,6-collidine.- Perform the reaction at room temperature or below.
Formation of N-acylurea Byproduct (with DCC/EDC) - The O-acylisourea intermediate is rearranging before reacting with the amine.- Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea as a more stable active ester.[5]
Incomplete Reaction in SPPS (Positive Kaiser Test) - Peptide aggregation on the resin.- Sterically hindered coupling site.- Perform a double coupling (repeat the coupling step with fresh reagents).- Use a more potent coupling reagent like HATU.- Swell the resin in a different solvent (e.g., NMP) which may disrupt secondary structures.

Conclusion

The successful activation and coupling of this compound for amide bond formation is a critical step in the synthesis of many important molecules. While its steric hindrance presents challenges, these can be effectively overcome through the judicious selection of coupling reagents, the use of additives to suppress side reactions, and the careful optimization of reaction conditions. For highly challenging couplings, HATU is the recommended reagent due to its superior efficiency and low propensity for inducing epimerization. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this compound into their synthetic targets with high yields and purity.

References

Application Notes and Protocols for the Incorporation of Boc-L-Isoleucine into a Peptide Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of tert-butyloxycarbonyl (Boc)-L-isoleucine into a growing peptide chain. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), discusses common challenges associated with this sterically hindered amino acid, and presents quantitative data to aid in methodological optimization.

L-isoleucine is a proteinogenic amino acid with a β-branched side chain, which can present steric hindrance during peptide bond formation.[1] The Boc protecting group is a valuable tool in peptide synthesis, readily cleaved under acidic conditions.[2][3][4] This guide will focus on the Boc/Bzl (benzyl) protection strategy, a robust and well-established method in SPPS.[5][6]

Overview of Boc-L-Isoleucine Incorporation

The incorporation of Boc-L-isoleucine into a peptide sequence follows the general principles of solid-phase peptide synthesis. The process involves the sequential addition of amino acid residues to a growing chain that is covalently attached to an insoluble resin support.[5][] Key steps include the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the next Boc-protected amino acid.

Due to the steric bulk of the isoleucine side chain, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize side reactions such as racemization.[1][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the incorporation of Boc-L-isoleucine. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency of Boc-L-Isoleucine with Various Reagents

Coupling ReagentAdditiveSolventReaction Time (h)Coupling Efficiency (%)Reference
DCCHOBtDCM/DMF2-495-98[9]
HBTUHOBt, DIEADMF1-2>99[2][9]
HATUHOAt, DIEADMF0.5-1>99[2][10]
DICHOBtDCM/DMF2-495-98[9]

Table 2: Typical Yields and Purity for a Model Peptide Containing Isoleucine

ParameterValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resin is commonly used.[4][6]
Coupling Efficiency (per step)>99%Monitored by the Kaiser test.[6]
Overall Crude Peptide Yield60 - 85%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 75%Purification is typically required.
Final Purified Peptide Yield20 - 45%Post-purification yield.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Boc-L-isoleucine using a Merrifield resin.

Materials and Reagents
  • Boc-L-isoleucine

  • Other Boc-L-amino acids

  • Merrifield resin (chloromethylated polystyrene)[4]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[2][4]

  • N,N-Diisopropylethylamine (DIEA)[5]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU[9][11]

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)[9][10]

  • Piperidine (for Fmoc removal if applicable)

  • Acetic anhydride

  • Pyridine

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[4][6]

  • Scavengers (e.g., p-cresol, thioanisole)[6]

  • Diethyl ether

Resin Preparation and First Amino Acid Attachment
  • Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

  • Prepare the cesium salt of the C-terminal Boc-amino acid.

  • Add the Boc-amino acid cesium salt to the swollen resin in DMF.

  • Heat the mixture to 50°C and stir for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Peptide Elongation Cycle (for each amino acid)

This cycle is repeated for each amino acid in the sequence, including Boc-L-isoleucine.

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group.[4]

    • Wash the resin with DCM (3x) and isopropanol (2x).[4]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[6]

    • Wash the resin with DMF (5x).

  • Coupling of Boc-L-isoleucine (or other amino acids):

    • Using HBTU/HATU: In a separate vial, dissolve Boc-L-isoleucine (3 equivalents), HBTU/HATU (3 equivalents), and HOBt/HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]

    • Using DCC/HOBt: In a separate vial, dissolve Boc-L-isoleucine (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) dissolved in DCM. Stir for 10 minutes, then add the mixture to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow) indicates complete coupling. If the test is positive (blue), a second coupling may be necessary.

  • Capping (Optional but Recommended):

    • After coupling, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to cap any unreacted amino groups.

Final Deprotection and Cleavage
  • After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.

  • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]

  • TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.

  • After cleavage, evaporate the strong acid.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.[6]

Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Visualizations

Logical Workflow of Boc-SPPS

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization activation Amino Acid Activation (Boc-AA, Coupling Reagent) neutralization->activation coupling Coupling activation->coupling wash Wash coupling->wash kaiser_test Kaiser Test wash->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Recouple kaiser_test->incomplete Positive next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle incomplete->coupling Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin_prep Resin Swelling & First AA Attachment elongation Peptide Elongation Cycles (Deprotection, Neutralization, Coupling) resin_prep->elongation final_wash Final Wash & Dry elongation->final_wash cleavage HF or TFMSA Cleavage with Scavengers final_wash->cleavage precipitation Precipitation with Diethyl Ether cleavage->precipitation dissolution Dissolve Crude Peptide precipitation->dissolution rphplc Preparative RP-HPLC dissolution->rphplc analysis Analytical HPLC & Mass Spectrometry rphplc->analysis

References

Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), though often considered a classical method, remains indispensable for large-scale synthesis and for specific peptide sequences where solid-phase approaches are challenging. Nα-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a critical building block in the synthesis of numerous therapeutic peptides and biologically active molecules.

Isoleucine presents a unique challenge due to the steric hindrance caused by its β-branched side chain (a sec-butyl group). This bulkiness can significantly impede the rate and efficiency of peptide bond formation. Consequently, the selection of an appropriate coupling strategy, including the choice of reagents and reaction conditions, is paramount to ensure high yields, minimize reaction times, and prevent side reactions, most notably racemization.

These application notes provide an overview of the use of this compound in solution-phase synthesis, a comparison of common coupling methods, and detailed protocols for its successful incorporation into a growing peptide chain.

Data Presentation: Comparative Performance of Coupling Reagents

The successful coupling of the sterically hindered this compound residue is highly dependent on the activation method. While numerous coupling reagents are available, their performance varies significantly. The following table summarizes the expected performance of common coupling reagents for incorporating this compound in solution-phase synthesis, based on data from sterically hindered couplings.

Coupling Reagent/MethodTypical Equivalents (Reagent/Additive)Typical Reaction TimeTypical Yield (%)Racemization RiskKey Considerations & Disadvantages
DCC / HOBt 1.1 / 1.112 - 24 hours70 - 91%[1]Low to ModerateCost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration in solution-phase.[2][3] Reaction times are longer for hindered residues.
HBTU / DIPEA 1.0 / 2.02 - 4 hours>90%LowFaster and more efficient than carbodiimides for hindered couplings.[4] Byproducts are soluble, requiring chromatographic purification. Can be less effective than HATU for highly hindered systems.
HATU / DIPEA 1.0 / 2.030 min - 2 hours>95%Very LowConsidered one of the most effective reagents for sterically hindered amino acids due to rapid kinetics and high resistance to racemization.[5][6] Higher cost is a primary disadvantage.

Experimental Protocols

The following protocols provide detailed methodologies for the solution-phase synthesis of a dipeptide, Boc-L-Ile-L-Ala-OMe, as a representative example.

Logical Workflow for Dipeptide Synthesis

The overall process involves the protection of the starting amino acid, coupling to form the dipeptide, and subsequent deprotection to allow for further chain elongation if desired.

start Start Materials: This compound H-L-Ala-OMe•HCl coupling Peptide Coupling (e.g., DCC/HOBt or HATU) start->coupling workup Aqueous Workup & Purification coupling->workup product Protected Dipeptide: Boc-L-Ile-L-Ala-OMe workup->product deprotection Boc Deprotection (TFA/DCM) product->deprotection Optional: for chain elongation final_product Deprotected Dipeptide Salt: H-L-Ile-L-Ala-OMe•TFA deprotection->final_product

Caption: Workflow for solution-phase dipeptide synthesis.
Protocol 1: Dipeptide Synthesis using DCC/HOBt

This protocol employs the cost-effective carbodiimide method. It is reliable but requires longer reaction times for hindered couplings.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl, 5% NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of Alanine Free Base: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM. Add DIPEA (1.05 equivalents) to neutralize the hydrochloride salt and stir at room temperature for 20 minutes. This solution contains the free amine and is used directly.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[4]

  • Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4] Stir the activation mixture at 0 °C for 30 minutes.

  • Add the prepared L-Alanine methyl ester free base solution (from Step 1) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-L-Ile-L-Ala-OMe.

Protocol 2: Dipeptide Synthesis using HATU

This protocol is recommended for sterically hindered couplings to achieve higher yields and faster reaction times.[8]

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl Acetate (EtOAc)

  • Standard work-up solutions (as in Protocol 1)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent), H-L-Ala-OMe·HCl (1.05 equivalents), and HATU (1.0 equivalent) in anhydrous DMF.[8]

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 equivalents) to the stirred solution. The extra base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: N-terminal Boc Group Deprotection

This step removes the temporary Boc protecting group, liberating the N-terminal amine for subsequent coupling reactions.

Materials:

  • Boc-protected peptide (e.g., Boc-L-Ile-L-Ala-OMe)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% (v/v) TFA in DCM.[4]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.[4]

  • Remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with DCM or toluene can help remove residual TFA.

  • The resulting product is the amine trifluoroacetate salt (H-L-Ile-L-Ala-OMe·TFA), which can be used in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.[4]

Boc Deprotection and Coupling Workflow

This diagram illustrates the cyclic nature of peptide chain elongation in solution-phase synthesis using Boc chemistry.

start Boc-Peptide-OR deprotection 1. Boc Deprotection (TFA / DCM) start->deprotection neutralization 2. Neutralization (DIPEA) deprotection->neutralization coupling 3. Coupling (Boc-AA-OH + Reagent) neutralization->coupling purification 4. Workup & Purification coupling->purification elongated Boc-Peptide(n+1)-OR purification->elongated elongated->deprotection Repeat Cycle

Caption: The cycle of Boc-strategy solution-phase peptide synthesis.

References

Applications of N-α-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a pivotal protected amino acid derivative extensively utilized in the field of drug discovery and development. Its unique structural features, particularly the acid-labile tert-Butoxycarbonyl (Boc) protecting group on the α-amino function, make it an indispensable building block in the synthesis of complex peptides and chiral non-peptidic molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in peptide synthesis, structure-activity relationship (SAR) studies, and as a chiral precursor.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, allowing for the stepwise elongation of the peptide chain on a solid support.[2][3] This methodology is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties.[2]

Featured Application: Synthesis of a Conotoxin Analogue

Conotoxins are a class of neurotoxic peptides isolated from the venom of marine cone snails, which have garnered significant interest as potential therapeutics due to their high potency and selectivity for various ion channels and receptors.[4][5] Many conotoxins contain isoleucine residues that are critical for their biological activity. The following protocol outlines the manual Boc-SPPS of a hypothetical isoleucine-containing conotoxin analogue.

Experimental Protocol: Manual Boc-SPPS of a Conotoxin Analogue

This protocol describes the synthesis of a short peptide analogue on a Merrifield resin.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (chloromethylated polystyrene)[1]

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[6]

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Protocol Steps:

  • Resin Loading (Attachment of the first Boc-amino acid): a. The cesium salt of the C-terminal Boc-amino acid is prepared by reacting it with cesium carbonate. b. The dried cesium salt is dissolved in DMF and added to the Merrifield resin. c. The mixture is heated to 50°C for 12-24 hours to facilitate esterification.[7] d. The resin is then washed thoroughly with DMF and DCM and dried under vacuum.

  • Peptide Chain Elongation (One cycle for this compound addition): a. Deprotection: The Boc group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[1] b. Washing: The resin is washed with DCM to remove residual TFA and byproducts. c. Neutralization: The protonated N-terminus is neutralized by washing with a 10% solution of DIEA in DMF.[7] d. Coupling: i. In a separate vessel, this compound (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF. ii. The solution is cooled to 0°C, and DCC (3 equivalents) is added to activate the carboxylic acid. iii. The activated this compound solution is added to the neutralized peptide-resin. iv. The reaction is agitated for 2-4 hours at room temperature. Coupling completion can be monitored using the Kaiser test. e. Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. f. Steps 2a-2e are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. The final peptide-resin is dried and placed in a specialized HF cleavage apparatus. b. Anisole is added as a scavenger to prevent side reactions. c. Anhydrous HF is condensed into the vessel at low temperature and the mixture is stirred at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7] d. The HF is removed by vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.

  • Purification and Analysis: a. The crude peptide is dissolved in an appropriate aqueous buffer and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). b. The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data Summary for a Typical Boc-SPPS of a 10-mer Peptide

ParameterTypical ValueReference
Resin Loading Efficiency0.5 - 1.0 mmol/g[1]
Coupling Efficiency per Step>99%General SPPS knowledge
Overall Crude Peptide Yield60 - 80%General SPPS knowledge
Final Purity after HPLC>95%General SPPS knowledge

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start with Resin resin_loading 1. Resin Loading (First Boc-AA-Cs) start->resin_loading deprotection 2. Deprotection (TFA/DCM) resin_loading->deprotection neutralization 3. Neutralization (DIEA/DMF) deprotection->neutralization coupling 4. Coupling (this compound, DCC/HOBt) neutralization->coupling washing 5. Washing (DMF/DCM) coupling->washing cycle Repeat for each Amino Acid washing->cycle cleavage 6. Cleavage (HF/Anisole) washing->cleavage cycle->deprotection purification 7. Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

A simplified workflow of the Boc-SPPS cycle.

Application in Structure-Activity Relationship (SAR) Studies

This compound is instrumental in SAR studies, which are crucial for optimizing the biological activity of a lead compound. By systematically replacing or modifying amino acid residues within a peptide, researchers can elucidate the contribution of each residue to the peptide's potency, selectivity, and stability. The isoleucine residue, with its bulky, hydrophobic side chain, often plays a critical role in receptor binding and peptide conformation.

Featured Application: SAR Studies of Conotoxins

In conotoxins, specific residues are key for their interaction with ion channels. SAR studies on α-conotoxins have revealed that modifications to the peptide backbone and specific side chains can significantly alter their affinity and selectivity for nicotinic acetylcholine receptor (nAChR) subtypes.[4] For instance, replacing an isoleucine residue with other hydrophobic amino acids of varying sizes (e.g., valine, leucine) or with a more polar residue can provide insights into the steric and electronic requirements of the binding pocket.

Conceptual Protocol for SAR Study:

  • Peptide Analogue Synthesis: A series of peptide analogues is synthesized using the Boc-SPPS protocol described above. In each analogue, the isoleucine residue is replaced with a different amino acid.

  • Biological Evaluation: The biological activity of each analogue is assessed in a relevant assay (e.g., competitive binding assay for nAChRs or electrophysiological measurements).

  • Data Analysis: The activity data is correlated with the structural changes to build a SAR model.

Illustrative SAR Data for a Hypothetical Conotoxin Analogue

Analogue (Modification at Isoleucine Position)Relative Binding Affinity (%)
Native Peptide (Isoleucine)100
Valine substitution75
Leucine substitution90
Alanine substitution20
Phenylalanine substitution50
Serine substitution5

Logical Diagram for SAR Analysis

SAR_Analysis cluster_synthesis Analogue Synthesis (Boc-SPPS) cluster_testing Biological Testing cluster_analysis Data Analysis Ile Native Peptide (with Isoleucine) assay Binding/Functional Assay Ile->assay Val Analogue 1 (Valine) Val->assay Leu Analogue 2 (Leucine) Leu->assay Ala Analogue 3 (Alanine) Ala->assay sar Structure-Activity Relationship Model assay->sar conclusion Optimized Lead Compound sar->conclusion Identifies key structural features for activity Chiral_Auxiliary_Workflow start Prochiral Substrate attachment 1. Attachment of Auxiliary start->attachment boc_ile This compound (Chiral Auxiliary) boc_ile->attachment adduct Chiral Adduct attachment->adduct reaction 2. Stereoselective Reaction adduct->reaction product_with_aux Product with Auxiliary reaction->product_with_aux cleavage 3. Cleavage of Auxiliary product_with_aux->cleavage end Enantiomerically Enriched Product cleavage->end recovered_aux Recovered Auxiliary cleavage->recovered_aux

References

Application Notes and Protocols: Utilizing Boc-L-isoleucine for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-L-isoleucine is an N-terminally protected form of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental in synthetic chemistry, preventing the amino group from participating in unwanted reactions during the stepwise assembly of peptides.[1][2] While its primary and most established application is in solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids (UAAs) into proteins within living systems represents a powerful frontier in protein engineering and drug development.[][4]

This document provides detailed protocols for two distinct methods of incorporating Boc-L-isoleucine: its conventional use in chemical peptide synthesis and a generalized protocol for its potential site-specific incorporation into proteins in vivo using the genetic code expansion methodology. The in vivo approach requires the development of a specific orthogonal aminoacyl-tRNA synthetase/tRNA pair, a concept that will also be explored.[5]

Section 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Application Note:

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide production. The Boc-SPPS strategy involves assembling a peptide chain sequentially while it is anchored to an insoluble resin support. Boc-L-isoleucine serves as a key building block in this process.[1][6] The cycle involves four main steps: 1) Removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using an acid like trifluoroacetic acid (TFA). 2) Neutralization of the resulting ammonium salt. 3) Coupling of the next incoming Boc-protected amino acid (e.g., Boc-L-isoleucine), which has its carboxylic acid group activated by a coupling agent. 4) Thorough washing to remove excess reagents. This cycle is repeated until the desired peptide sequence is synthesized, after which the completed peptide is cleaved from the resin.[7]

Experimental Protocol: Boc-SPPS Cycle for Boc-L-isoleucine Incorporation

This protocol outlines a single coupling cycle for adding Boc-L-isoleucine to a growing peptide chain on a resin support.

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM to the resin.
  • Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.
  • Agitate for an additional 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

3. Neutralization:

  • Wash the resin with a 5-10% (v/v) solution of N,N-Diisopropylethylamine (DIEA) in DCM for 1-2 minutes. Repeat this step once.
  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
  • Perform a ninhydrin test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-L-isoleucine. Dissolve Boc-L-isoleucine (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (3-4 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.
  • Add the activated Boc-L-isoleucine solution to the resin.
  • Agitate at room temperature for 1-2 hours.
  • Monitor the reaction completion using a ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents.
  • The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

Parameter Reagent/Condition Purpose Typical Amount/Time
Resin Wang or Merrifield ResinSolid support for peptide synthesis.1 equivalent
Deprotection 25-50% TFA in DCMRemoves the N-terminal Boc group.2 x 20 min
Neutralization 5-10% DIEA in DCMNeutralizes the TFA salt to a free amine.2 x 2 min
Amino Acid Boc-L-isoleucineBuilding block for incorporation.3-4 equivalents
Coupling Agent HBTU/HCTU or DCC/HOBtActivates the carboxylic acid for amide bond formation.3-4 equivalents
Solvent DMF, DCMSolubilizes reagents and washes the resin.As required
Reaction Time Coupling StepTime for amide bond formation.1-2 hours

Visualization

cluster_cycle Boc-SPPS Cycle Deprotection 1. Deprotection (TFA/DCM) Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Remove Acid Coupling 3. Coupling (Activated Boc-L-isoleucine) Neutralization->Coupling Free Amine Washing 4. Washing (DMF/DCM) Coupling->Washing Peptide Bond Formed Washing->Deprotection Start Next Cycle End Elongated Peptide-Resin Washing->End Start Start: Peptide-Resin with Boc-AA Start->Deprotection

Workflow for the Boc-SPPS cycle.

Section 2: Site-Specific Incorporation in vivo via Genetic Code Expansion

Application Note:

Incorporating a UAA like Boc-L-isoleucine site-specifically into a protein within a living organism (e.g., E. coli) is achieved by expanding the genetic code.[] This powerful technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's own synthetases and tRNAs.[5] The process involves:

  • Codon Reassignment: A codon, typically a rare stop codon like UAG (amber), is introduced at the desired site in the gene of the target protein via site-directed mutagenesis.[8][9]

  • Orthogonal Pair: A plasmid expressing the engineered orthogonal aaRS and its cognate suppressor tRNA (with an anticodon that reads the reassigned codon, e.g., CUA for UAG) is introduced into the host cells.

  • Engineered Synthetase: The orthogonal aaRS must be specifically evolved to recognize and charge its tRNA only with the desired UAA (e.g., Boc-L-isoleucine) and not with any of the 20 canonical amino acids.[10][11]

  • Expression: When the target protein is expressed in media supplemented with Boc-L-isoleucine, the orthogonal pair hijacks the translation at the UAG codon, inserting Boc-L-isoleucine instead of terminating translation, resulting in a full-length protein containing the UAA.[12][13]

Note: While this protocol is generally applicable, a validated orthogonal aaRS/tRNA pair specific for Boc-L-isoleucine must be developed. The principles are well-established and have been successfully applied to other Boc-protected amino acids, most notably Boc-L-lysine.[14][15]

Experimental Protocol: Generalized UAA Incorporation in E. coli

1. Plasmid Preparation:

  • Obtain or create a plasmid encoding the protein of interest with an in-frame amber (TAG) stop codon at the desired incorporation site.
  • Obtain a compatible plasmid (e.g., pEVOL) encoding the specific orthogonal aaRS-tRNA pair for Boc-L-isoleucine.[13]

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.
  • Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
  • The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal media) containing the same antibiotics.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

4. Induction:

  • Add Boc-L-isoleucine to the culture to a final concentration of 1-5 mM.
  • Induce the expression of the orthogonal pair with its specific inducer (e.g., L-arabinose for pEVOL systems, typically 0.02% w/v).[13]
  • Simultaneously or shortly after, induce the expression of the target protein with its inducer (e.g., IPTG for pET systems, typically 0.5-1 mM).
  • Reduce the temperature to 18-25°C and continue to culture for 12-18 hours.

5. Analysis:

  • Harvest the cells by centrifugation.
  • Lyse the cells and separate the soluble and insoluble fractions.
  • Analyze the protein expression and incorporation efficiency via SDS-PAGE and Western Blotting. Full-length protein will only be observed in cultures supplemented with Boc-L-isoleucine.
  • Confirm the mass of the purified protein using mass spectrometry (e.g., ESI-MS) to verify the precise incorporation of Boc-L-isoleucine.

Data Presentation

Component Description Example
Host Strain E. coli expression strainBL21(DE3), DH10B
Target Plasmid Encodes gene of interest with TAG codonpET28a-ProteinX(Y123TAG)
Orthogonal System Plasmid with engineered aaRS and tRNApEVOL-BocIleRS/tRNAPylCUA
Unnatural Amino Acid Supplemented in growth mediaBoc-L-isoleucine (1-5 mM)
Inducers Trigger gene expressionL-arabinose, IPTG
Expression Conditions Temperature and duration post-induction18-25°C, 12-18 hours
UAA System Reported Protein Yield (mg/L) Incorporation Fidelity Reference System
Boc-L-lysine (BocK)5 - 20>95%Pyrrolysyl-tRNA Synthetase (PylRS)
p-Acetyl-L-phenylalanine10 - 50>99%Tyrosyl-tRNA Synthetase (TyrRS)
Boc-L-isoleucineTo be determined experimentallyTo be determinedRequires developed PylRS or other aaRS variant

Visualization

cluster_cell Host Cell (E. coli) cluster_ribosome Ribosome UAA Boc-L-isoleucine (from media) aaRS Orthogonal aaRS UAA->aaRS Charged_tRNA Boc-Ile-tRNA(CUA) aaRS->Charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS mRNA mRNA with UAG codon Charged_tRNA->mRNA Translation at UAG Protein Full-length Protein with Boc-Isoleucine Start 1. Choose Scaffold (e.g., PylRS) Library 2. Create Mutant Library (Randomize Active Site) Start->Library Positive 3. Positive Selection (Survival requires UAA incorporation) Library->Positive Transform into E. coli + Boc-Isoleucine Negative 4. Negative Selection (Death if canonical AAs are used) Positive->Negative Surviving Colonies - Boc-Isoleucine Validate 5. Isolate & Validate Hits (Test Fidelity & Efficiency) Negative->Validate Surviving Colonies Final Validated Orthogonal Pair for Boc-L-isoleucine Validate->Final

References

Application Notes and Protocols for the Coupling of Boc-L-Isoleucine (Boc-L-Ile-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of amino acids into a growing peptide chain is fundamental to successful peptide synthesis. Sterically hindered amino acids, such as L-isoleucine, present a significant challenge due to the bulky nature of their side chains, which can impede the approach of the nucleophilic amine to the activated carboxyl group. This steric hindrance can lead to slower reaction rates, incomplete coupling, and an increased risk of racemization. The choice of coupling reagent and reaction conditions is therefore critical to overcome these challenges and ensure high-yield and high-purity peptide synthesis.

This document provides detailed application notes and protocols for the coupling of N-α-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a commonly used protected amino acid in solid-phase peptide synthesis (SPPS). We will explore various coupling methodologies, offering a comparative overview of their effectiveness for this sterically demanding building block.

Comparative Performance of Common Coupling Reagents for this compound

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of several widely used coupling reagents, providing a basis for selecting the optimal conditions for your specific synthetic needs.

Coupling Reagent/MethodRelative Efficiency for Hindered CouplingsTypical Reaction TimeRisk of RacemizationKey Considerations
HATU/DIPEA Excellent15 - 60 minutesVery LowHighly efficient and fast, often the reagent of choice for difficult couplings.[1]
HBTU/DIPEA Very Good30 - 90 minutesLowA robust and widely used reagent, generally providing high coupling yields.[2]
DIC/HOBt Good1 - 4 hoursLow to ModerateA cost-effective method, though reaction times can be longer for sterically hindered residues.[1]
EDC/HOBt Good1 - 4 hoursLow to ModerateSimilar to DIC/HOBt, with the advantage that the urea byproduct is water-soluble, simplifying workup in solution-phase synthesis.[3]
PyBOP/DIPEA Very Good30 - 90 minutesLowA phosphonium salt-based reagent that offers high coupling efficiency with minimal risk of racemization.[3]

Signaling Pathways and Experimental Workflows

General Workflow for a Single Coupling Cycle in Boc-SPPS

G cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_monitoring Monitoring & Washing deprotection Treat resin with 25-50% TFA in DCM wash1 Wash with DCM, IPA, and DCM deprotection->wash1 neutralization Treat with 5-10% DIPEA in DCM/DMF wash1->neutralization wash2 Wash with DCM/DMF neutralization->wash2 preactivation Pre-activate this compound with coupling reagent wash2->preactivation coupling Add activated amino acid to resin preactivation->coupling monitoring Monitor with Kaiser test coupling->monitoring wash3 Wash with DMF and DCM monitoring->wash3 end_cycle Ready for next cycle wash3->end_cycle start Start: Resin with N-terminal Boc group start->deprotection

Caption: General workflow for a Boc-SPPS coupling cycle.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various common reagents in the context of solid-phase peptide synthesis (SPPS). These protocols assume a starting resin with a free amino group.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling sterically hindered amino acids like this compound due to its high efficiency and low risk of racemization.[1]

Materials:

  • This compound (3-4 equivalents relative to resin loading)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF.

  • Activation: Add DIPEA (6-8 eq.) to the amino acid solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Agitate the reaction mixture at room temperature for 15-60 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: HBTU-Mediated Coupling

HBTU is a reliable and effective coupling reagent suitable for most applications, including the coupling of this compound.[2]

Materials:

  • This compound (2-3 equivalents)

  • HBTU (2-3 equivalents)

  • DIPEA (4-6 equivalents)

  • DMF

  • DCM

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 eq.) and HBTU (2-3 eq.) in DMF.

  • Activation: Add DIPEA (4-6 eq.) to the amino acid solution.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-90 minutes.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: DIC/HOBt-Mediated Coupling

This is a cost-effective method, though it may require longer reaction times for sterically hindered amino acids. The use of HOBt is crucial to suppress racemization.[1]

Materials:

  • This compound (3-4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-4 equivalents)

  • DMF

  • DCM

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIC (3-4 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound.- Double couple: Repeat the coupling step with a fresh solution of activated amino acid. - Increase reaction time: Extend the agitation time. - Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU or HBTU.[4]
Racemization Over-activation of the amino acid; presence of excess base.- Use an additive: Always include HOBt or HOAt when using carbodiimide reagents.[4] - Minimize pre-activation time: Add the activated amino acid to the resin promptly. - Use a non-nucleophilic base: DIPEA is generally preferred over triethylamine.
Poor Solubility of Reagents Inappropriate solvent.- Use a co-solvent: A mixture of DMF and DCM can improve solubility. - Ensure anhydrous conditions: Water can hydrolyze activated esters.

By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate the sterically hindered this compound into peptide sequences with high efficiency and purity, facilitating the synthesis of complex peptides for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving the sterically hindered amino acid, Boc-L-Isoleucine-OH (Boc-L-Ile-OH), during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.[1] The steric hindrance caused by the β-branched side chain of isoleucine, compounded by the bulky tert-butyloxycarbonyl (Boc) protecting group, is a primary cause of this issue.[2]

Here is a step-by-step guide to troubleshoot and resolve this common problem:

Step 1: Immediate Action - Recoupling or Capping

  • Option A: Double Coupling (Recommended for significant incomplete coupling) If the Kaiser test is strongly positive, a second coupling reaction (double coupling) is the preferred method to drive the reaction to completion. This involves repeating the coupling step with a fresh preparation of the activated this compound.[3] A change in the coupling reagent for the second coupling can sometimes be beneficial.

  • Option B: Capping (For minor incomplete coupling or after a failed second coupling) If the Kaiser test is weakly positive, or if a second coupling is unsuccessful, capping the unreacted amines is necessary. This procedure acetylates the free amines, rendering them unreactive in subsequent coupling steps and preventing the formation of deletion sequences.[4] Acetic anhydride is the most commonly used capping agent.[2][4]

Step 2: Process Optimization for Future Syntheses

To prevent incomplete coupling of this compound in subsequent syntheses, consider the following optimizations:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for sterically hindered amino acids. While various options are available, some are more effective at overcoming steric hindrance.[5][6][7]

  • Reaction Conditions:

    • Increased Equivalents: Utilize a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents) relative to the free amines on the resin.

    • Extended Reaction Time: Double the standard coupling time to allow for the slower reaction kinetics.

    • Elevated Temperature: Increasing the reaction temperature to 30-40°C can enhance the coupling efficiency. However, this should be monitored carefully to avoid potential side reactions.

  • Solvent Selection: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) possesses superior solvating properties and can be beneficial for difficult sequences or instances of peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary challenge lies in the steric hindrance presented by the β-branched side chain of isoleucine in close proximity to the α-carbon. This bulkiness, combined with the large Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[2]

Q2: How do I perform a Kaiser test to check for coupling completion?

A2: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[1] A few beads of the resin are taken and washed, followed by the addition of three reagent solutions: potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol. The mixture is then heated. A blue or purple color indicates the presence of free amines (incomplete coupling), while yellow or colorless beads suggest a complete reaction.

Q3: What is the difference between "double coupling" and "capping"?

A3: "Double coupling" is the process of repeating the amino acid coupling step to try and force the reaction to completion. "Capping" is a termination step where unreacted amines are acetylated to prevent them from reacting in future steps, thus avoiding the formation of peptides with a missing isoleucine residue (deletion sequences).[4]

Q4: Can I use a stronger coupling reagent for all amino acid additions?

A4: While more potent coupling reagents like HATU are excellent for hindered amino acids, they are also more expensive and can increase the risk of side reactions, such as racemization, with sensitive amino acids. It is often more practical and economical to use standard coupling reagents like HBTU or DIC/HOBt for less hindered amino acids and reserve the more powerful reagents for challenging couplings like this compound.

Q5: What should I do if I am coupling consecutive Isoleucine residues?

A5: The coupling of a second consecutive Isoleucine residue can be even more challenging due to the increased steric hindrance. In such cases, a double coupling protocol is highly recommended for both isoleucine additions. Additionally, optimizing reaction conditions, such as using elevated temperatures and extended reaction times, will be crucial for success.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent/MethodReagent TypeRelative Reactivity for Hindered CouplingsKey AdvantagesKey Considerations
HATU Aminium SaltVery HighHighly efficient for hindered couplings; rapid reaction times.[5][6]Higher cost; can increase the risk of racemization with sensitive amino acids.
HBTU Aminium SaltHighA reliable and widely used reagent; generally good for most couplings.[5][6]May be less effective than HATU for extremely difficult couplings.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective; low risk of racemization.[5]Slower reaction times compared to aminium salts; the byproduct, diisopropylurea, is soluble.
PyBOP Phosphonium SaltHighEffective for sterically hindered couplings and cyclization reactions.Can be less efficient than HATU for some sequences; produces a carcinogenic byproduct (HMPA).

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Resin beads from the synthesis vessel

  • Test tubes

  • Reagent A: 5% (w/v) Ninhydrin in n-butanol

  • Reagent B: 80% (w/v) Phenol in n-butanol

  • Reagent C: 2% (v/v) of 0.001 M KCN (aq) in pyridine

  • Heating block or water bath at 100-110°C

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) and place them in a clean test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

  • Positive Result (Incomplete Coupling): The beads and/or the solution turn blue or purple. The intensity of the color is proportional to the amount of free primary amines.

Protocol 2: Double Coupling Procedure

  • After the first coupling of this compound, perform a Kaiser test.

  • If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove all traces of the previous coupling reagents.

  • Prepare a fresh solution of activated this compound using the chosen coupling reagent and solvent.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer.

  • After the second coupling, wash the resin with DMF (3-5 times).

  • Perform another Kaiser test to confirm the completion of the reaction. If the test is still positive, proceed to the capping protocol.

Protocol 3: Capping with Acetic Anhydride

Materials:

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following a positive Kaiser test after the coupling step (and any recoupling attempts), wash the resin with DMF (3-5 times).

  • Prepare the capping solution. A common mixture is acetic anhydride/pyridine/DMF in a 1:1:3 ratio. Alternatively, a solution of 5% acetic anhydride and 5% DIPEA in DMF can be used.

  • Add the capping solution to the resin and agitate the mixture at room temperature for 30-60 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.

  • Perform a final Kaiser test. The result should be negative, indicating that all free amines have been successfully capped.

Visualizations

SPPS_Troubleshooting_Workflow start This compound Coupling kaiser_test1 Perform Kaiser Test start->kaiser_test1 coupling_result Coupling Complete? kaiser_test1->coupling_result double_coupling Perform Double Coupling coupling_result->double_coupling No (Positive) continue_synthesis Continue Synthesis coupling_result->continue_synthesis Yes (Negative) kaiser_test2 Perform Kaiser Test double_coupling->kaiser_test2 recoupling_result Coupling Complete? kaiser_test2->recoupling_result capping Cap Unreacted Amines recoupling_result->capping No (Positive) recoupling_result->continue_synthesis Yes (Negative) capping->continue_synthesis

Caption: Troubleshooting workflow for incomplete this compound coupling.

SPPS_Cycle_with_Capping deprotection 1. Boc Deprotection washing1 2. Washing deprotection->washing1 coupling 3. Amino Acid Coupling washing1->coupling kaiser_test 4. Kaiser Test coupling->kaiser_test incomplete_coupling Incomplete? kaiser_test->incomplete_coupling capping 5a. Capping incomplete_coupling->capping Yes next_cycle Proceed to Next Cycle incomplete_coupling->next_cycle No washing2 5b. Washing capping->washing2 washing2->next_cycle

Caption: SPPS cycle incorporating a capping step for incomplete couplings.

References

Optimizing Boc-L-Ile-OH Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc-L-Isoleucine-OH deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from L-isoleucine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the deprotection of Boc-L-Ile-OH and other sterically hindered amino acids.

Q1: Why is my this compound deprotection reaction incomplete?

A1: Incomplete deprotection of this compound is a common challenge primarily due to the steric hindrance posed by the bulky sec-butyl side chain of isoleucine. This bulkiness can impede the approach of the deprotecting agent to the Boc group, slowing down the reaction rate.[1] Several factors can contribute to this issue:

  • Insufficient Reaction Time: Standard deprotection times may not be adequate for sterically hindered amino acids.

  • Inadequate Acid Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to drive the reaction to completion efficiently.

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): If the reaction is performed on a solid support, poor swelling of the resin can limit the access of the deprotection reagents to the substrate.[1][2]

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. For hindered amino acids, this could range from 1 to 2 hours or longer.

  • Optimize Acid Concentration: A common starting point is a 25-50% solution of TFA in dichloromethane (DCM).[1] If deprotection is still incomplete, a modest increase in TFA concentration can be beneficial. However, using 100% TFA can sometimes lead to poor resin swelling in SPPS.[1][2]

  • Elevate Temperature: Gentle heating can accelerate the reaction, but this must be done cautiously to avoid potential side reactions.

  • Utilize a Stronger Acid System: A 4M solution of HCl in dioxane is a potent alternative for Boc removal.[1][3]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?

A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[1][4] While isoleucine itself is not typically a target for this side reaction, if other sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are present in your peptide sequence, they can be alkylated.[4]

Prevention of Side Reactions (t-Butylation):

The most effective way to prevent this side reaction is by adding scavengers to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains, thus effectively "trapping" it.[4]

Commonly Used Scavengers:

ScavengerTarget Residue(s)
Triisopropylsilane (TIS)General purpose, effective for Trp
ThioanisoleMet, Trp
1,2-Ethanedithiol (EDT)Cys
PhenolTyr

A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[4]

Q3: Are there milder alternatives to the standard TFA or HCl deprotection methods?

A3: Yes, for substrates that contain other acid-sensitive functional groups, several milder deprotection methods are available:

  • Oxalyl chloride in methanol: This system provides efficient deprotection at room temperature.[1][6]

  • Aqueous phosphoric acid: This offers a more environmentally benign option.[1]

  • Silica gel in refluxing toluene: A heterogeneous method that can be effective.[1]

  • Bismuth(III) trichloride in acetonitrile/water: This method offers selective deprotection at moderate temperatures.[1]

  • Basic Conditions: In specific cases, particularly with primary amines and electron-withdrawing groups, deprotection can be achieved under basic conditions using reagents like sodium t-butoxide in wet tetrahydrofuran.[7][8]

Quantitative Data on Deprotection Conditions

The following table summarizes a comparison of different high-temperature deprotection methods for various Boc-protected amino acids, including the sterically hindered this compound.

Amino AcidMethod A (Neat, 150°C)Method B (with H₂O, 150°C)Method C (with 2 equiv. TFA, 130°C)
Boc-L-Val-OH29% yield (6 h)92% yield (6 h)93% yield (10 min)
Boc-L-Leu-OHDecomposed89% yield (6 h)98% yield (10 min)
This compound Decomposed 94% yield (6 h) 98% yield (10 min)
Boc-L-Phe-OH20% yield (6 h)93% yield (5 h)95% yield (10 min)
Boc-L-Pro-OHDecomposed95% yield (5 h)96% yield (10 min)
Data sourced from Bhawal, S. et al., RSC Advances, 2015.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add appropriate scavengers to this mixture.

  • Stir the reaction mixture at room temperature. For sterically hindered amino acids like L-isoleucine, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help in removing residual TFA.[1]

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

  • If necessary, dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the steric hindrance of the amino acid.

  • Monitor the reaction for completeness.

  • Remove the solvent in vacuo. The final product is typically obtained as the hydrochloride salt.[1][3]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the Boc-protected amino acid (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. Note: An immediate increase in temperature and sputtering may be observed.

  • Continue stirring at room temperature for 1-4 hours, depending on the substrate.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, usually as its hydrochloride salt.[1][6]

Visual Guides

The following diagrams illustrate the troubleshooting workflow for Boc deprotection and the chemical pathway of the reaction.

G start Start: this compound Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Deprotection Successful check_completion->complete Yes troubleshoot Troubleshooting Options incomplete->troubleshoot extend_time Increase Reaction Time troubleshoot->extend_time increase_acid Increase Acid Conc. troubleshoot->increase_acid change_reagent Use Stronger Acid (e.g., 4M HCl/Dioxane) troubleshoot->change_reagent heat Gentle Heating troubleshoot->heat extend_time->check_completion increase_acid->check_completion change_reagent->check_completion heat->check_completion check_side_products Side Products Observed? complete->check_side_products side_products Side Products Present check_side_products->side_products Yes no_side_products No Side Products check_side_products->no_side_products No add_scavengers Add Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers add_scavengers->start end End no_side_products->end G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Ile This compound Protonated_Boc Protonated this compound Boc_Ile->Protonated_Boc + H+ Acid H+ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Ile_OH L-Ile-OH Carbamic_Acid->Ile_OH CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

References

Technical Support Center: Navigating Solubility Challenges of Boc-L-isoleucine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-L-isoleucine in Dimethylformamide (DMF) during experimental procedures.

Troubleshooting Guide

Difficulties in dissolving Boc-L-isoleucine in DMF can impede the progress of crucial experiments, particularly in peptide synthesis. This guide offers a systematic approach to diagnosing and resolving these solubility challenges.

Common Issue: Boc-L-isoleucine fails to dissolve or dissolves incompletely in DMF.

The following steps provide a structured method to troubleshoot and overcome this common experimental hurdle.

  • Initial Verification of Reagent and Solvent Quality:

    • Is the DMF of adequate purity? The presence of water in DMF can significantly decrease the solubility of hydrophobic Boc-protected amino acids. Always use anhydrous, high-purity DMF, preferably from a freshly opened bottle or one that has been properly stored to prevent water absorption.

    • What is the quality and storage condition of the Boc-L-isoleucine? Ensure the Boc-L-isoleucine is a white to off-white crystalline powder and has been stored in a cool, dry, and dark place.[1][2] Improper storage can lead to degradation, which may affect solubility.

  • Physical Methods to Enhance Dissolution:

    • Gentle Warming: Carefully warm the solution in a water bath. A modest increase in temperature can significantly improve both the rate and extent of dissolution. Avoid excessive heat to prevent potential degradation of the Boc-protecting group.

    • Sonication: Utilize an ultrasonic bath to break down any particle agglomerates and facilitate the solvation process. This is often a quick and effective method for stubborn solutes.

    • Vortexing/Stirring: Ensure vigorous and continuous agitation to maximize the interaction between the solute and the solvent.

  • Chemical and Procedural Adjustments for Peptide Synthesis:

    • Co-solvents: If solubility in pure DMF is still a challenge, the addition of a co-solvent can be beneficial. Dichloromethane (DCM) is frequently used in conjunction with DMF in peptide synthesis protocols and can enhance the solubility of hydrophobic derivatives.[3]

    • Order of Reagent Addition: In the context of solid-phase peptide synthesis (SPPS), dissolving the Boc-L-isoleucine in DMF along with coupling reagents such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) before the addition of a carbodiimide activator like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can facilitate dissolution.[4] The presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can also aid in this process.[4]

The following diagram illustrates a logical workflow for addressing solubility issues with Boc-L-isoleucine in DMF.

Troubleshooting Logic for Boc-L-isoleucine Solubility start Start: Solubility Issue check_quality Verify Purity: - Anhydrous DMF - High-quality Boc-L-isoleucine start->check_quality physical_methods Employ Physical Aids: - Gentle Warming - Sonication - Vigorous Stirring check_quality->physical_methods If quality is assured chemical_methods Implement Chemical Adjustments: - Add Co-solvent (e.g., DCM) - Dissolve with coupling reagents physical_methods->chemical_methods If still unresolved resolved Issue Resolved physical_methods->resolved If dissolved chemical_methods->resolved If dissolved

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of Boc-L-isoleucine in DMF and other solvents?

Data on the Qualitative Solubility of Boc-L-isoleucine

SolventQualitative Solubility
MethanolSoluble[1][2][6]
Acetic AcidSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
WaterInsoluble[1][2][6]

Q2: Can the grade of DMF affect the solubility of Boc-L-isoleucine?

Absolutely. The use of peptide synthesis grade or anhydrous DMF is critical. Lower grades of DMF may contain water or other impurities that can significantly hinder the dissolution of the hydrophobic Boc-L-isoleucine.

Q3: Is it normal for Boc-L-isoleucine to appear as an oil during synthesis?

Yes, in some synthesis protocols, after the removal of reaction solvents under reduced pressure, Boc-L-isoleucine can be obtained as a colorless oil before it solidifies.[1] If you are dissolving the solid form and an oily phase appears, it might indicate the presence of impurities or residual moisture.

Q4: For peptide synthesis, does the order of adding reagents to DMF matter for solubility?

Yes, the order can be important. It is often advantageous to dissolve the Boc-L-isoleucine and any coupling additives (like HOBt or HOAt) in DMF first to ensure they are fully solvated before adding the coupling activator (like DCC or DIC). This can prevent the precipitation of any of the reaction components.[4]

Experimental Protocols

Protocol: Preparation of a Boc-L-isoleucine Solution for a Standard Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a detailed methodology for dissolving Boc-L-isoleucine in DMF for its subsequent coupling to a resin-bound peptide.

Materials:

  • Boc-L-isoleucine

  • Anhydrous DMF

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • A clean, dry reaction vessel appropriately sized for the volume of the solution.

Procedure:

  • In the reaction vessel, combine the required amount of Boc-L-isoleucine (typically 3-5 equivalents relative to the resin substitution) and HOAt (equimolar to the Boc-L-isoleucine).

  • Add a minimal amount of anhydrous DMF sufficient to dissolve the solids.

  • Stir the mixture at room temperature. If dissolution is slow, the vessel can be placed in an ultrasonic bath for 5-10 minutes.

  • Once a clear solution is obtained, add DIC (equimolar to the Boc-L-isoleucine) to the solution to begin the activation of the carboxylic acid. Allow this activation to proceed for 2-5 minutes.

  • Finally, add DIEA to the activated solution immediately before adding the entire mixture to the reaction vessel containing the deprotected resin.

The workflow for this experimental protocol is visualized in the diagram below.

Experimental Workflow for Boc-L-isoleucine Coupling Solution start Start: Prepare Reagents dissolve Dissolve Boc-L-isoleucine and HOAt in anhydrous DMF start->dissolve activate Add DIC to the solution for pre-activation dissolve->activate add_base Add DIEA to the activated mixture activate->add_base couple Transfer the final solution to the resin for coupling add_base->couple end End: Coupling Reaction couple->end

Caption: A standard workflow for preparing a Boc-L-isoleucine solution for SPPS.

References

Technical Support Center: Troubleshooting Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides, with a focus on sequences containing Boc-L-Ile-OH.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS), especially with residues like this compound?

A1: Peptide aggregation during SPPS is primarily caused by the formation of secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[1] This is particularly common in sequences containing multiple hydrophobic amino acids like Isoleucine (Ile), Valine (Val), and Leucine (Leu).[2] The growing peptide chains associate with each other, making the N-terminus inaccessible for subsequent deprotection and coupling reactions.[2][3] This can lead to slow or incomplete reactions and an increase in deletion sequences in the final product.[3]

Q2: How can I identify if my peptide is aggregating on the resin?

A2: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[4]

  • Slow or Incomplete Reactions: You may observe a positive Kaiser test (for primary amines) after a coupling step, indicating unreacted free amines.[4] However, in severe cases of aggregation, the Kaiser test can give a false negative result because the N-terminus is inaccessible.[3]

  • Physical Clumping: The resin may appear clumpy or sticky.[4]

  • Flattened UV Profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile can signal aggregation.[3]

Q3: I've noticed signs of aggregation. What are the immediate troubleshooting steps I can take?

A3: Once aggregation is suspected, you can implement several strategies to disrupt the secondary structures:

  • Change the Solvent: Switch from standard solvents like DMF to more effective solvating solvents such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO (e.g., 25% DMSO in DMF).[1]

  • Increase the Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help disrupt aggregation and improve reaction kinetics.[5] This can be achieved through conventional heating or with a microwave peptide synthesizer.[1]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the coupling and deprotection solutions can disrupt hydrogen bonds and break up secondary structures.[1][3][5]

  • Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion if the first attempt was hindered by aggregation.[4]

Q4: Are there alternative coupling reagents that are more effective for sterically hindered residues like this compound?

A4: Yes, when standard coupling reagents are inefficient due to steric hindrance or aggregation, more potent activating reagents can be used.[5] Reagents like HATU, HCTU, and COMU are often more effective than HBTU or PyBOP for difficult couplings.[6] Phosphonium-based reagents like PyAOP are particularly effective for coupling sterically demanding amino acids.[7]

Q5: How can I proactively prevent aggregation when synthesizing a known "difficult sequence"?

A5: For sequences known to be prone to aggregation, several preventative strategies can be employed from the outset:

  • Choose an Appropriate Resin: Resins with good swelling properties, such as those with polyethylene glycol (PEG) linkers (e.g., NovaPEG, NovaSyn® TG), can help improve solvation of the growing peptide chain.

  • Incorporate Backbone Modifications: The introduction of "structure-breaking" elements can disrupt the formation of secondary structures. This includes using pseudoproline dipeptides or incorporating a Dmb- or Hmb-protected derivative every sixth residue where possible.[8][9]

  • Optimize Synthesis Conditions: From the start of the synthesis, consider using solvents like NMP, elevated temperatures, or microwave-assisted synthesis for both coupling and deprotection steps.[3]

Troubleshooting Guides & Experimental Protocols

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after coupling.

  • Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of Isoleucine.

Troubleshooting Workflow:

G cluster_0 start Incomplete Coupling Detected (Positive Kaiser Test) action1 Action: Double Couple start->action1 check1 Re-test with Kaiser action1->check1 action2 Action: Switch to NMP or add 25% DMSO to DMF check1->action2 Positive end_success Coupling Complete (Negative Kaiser Test) Proceed with Synthesis check1->end_success Negative check2 Re-test with Kaiser action2->check2 action3 Action: Increase Coupling Temperature to 50-60°C check2->action3 Positive check2->end_success Negative check3 Re-test with Kaiser action3->check3 action4 Action: Use Chaotropic Salts (e.g., 0.8 M LiCl in DMF) check3->action4 Positive check3->end_success Negative check4 Re-test with Kaiser action4->check4 action5 Action: Switch to a more potent coupling reagent (e.g., HATU, COMU) check4->action5 Positive check4->end_success Negative action5->end_success end_fail Consult Further (Consider sequence redesign or backbone modification) action5->end_fail

Caption: Troubleshooting workflow for incomplete this compound coupling.

Protocol 1: Double Coupling

This protocol is used when a single coupling reaction is incomplete.

Methodology:

  • After the initial coupling reaction time has elapsed, take a small sample of the resin for a Kaiser test.

  • If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove any remaining reagents and byproducts from the first coupling.

  • Prepare a fresh solution of the activated this compound using the same equivalents of amino acid and coupling reagent as in the first attempt.

  • Add the fresh solution to the resin and allow the coupling reaction to proceed for the same duration as the initial coupling.

  • After the second coupling is complete, wash the resin with DMF and perform another Kaiser test to confirm the reaction has gone to completion.

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.[3]

Methodology:

  • Resin Preparation: Following the deprotection step and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 times for 1 minute each).[3] This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times for 1 minute each) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Data Summary Tables

Table 1: Recommended Solvents and Additives for Difficult Sequences

Solvent/AdditiveConcentrationRationaleReference
N-Methylpyrrolidone (NMP)100%Superior solvating properties compared to DMF, can disrupt secondary structures.[1]
Dimethyl Sulfoxide (DMSO)25% in DMFA strong hydrogen bond acceptor that can break up peptide aggregates.
Chaotropic Salts (LiCl, NaClO₄)0.8 M in DMFDisrupts hydrogen bonding and secondary structure formation.[3]
Ethylene Carbonate2 M in DCM/DMF/NMP (1:1:1)Part of a "Magic Mixture" used to solubilize aggregated peptides.

Table 2: Comparison of Coupling Reagents for Difficult Couplings

ReagentClassKey FeaturesWhen to UseReference
PyBOP® Phosphonium SaltStandard, effective for many couplings, but can be inefficient for sterically hindered residues.Routine synthesis.[5]
HBTU/TBTU Aminium SaltCommon and efficient, but can cause guanidinylation of the N-terminus as a side reaction.Routine synthesis, cost-effective.[10]
HATU Aminium SaltMore reactive than HBTU due to the HOAt leaving group, leading to faster couplings and less racemization.Sterically hindered couplings, difficult sequences.
COMU® Uronium SaltHigh reactivity, excellent suppression of racemization, and water-soluble byproducts for easier removal.When racemization is a concern, difficult couplings.[6][7]
PyAOP Phosphonium SaltHighly effective for coupling N-methylated and other sterically demanding amino acids.N-methylated residues, extremely hindered couplings.[7]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between identifying an aggregation problem and selecting an appropriate solution.

G cluster_main Troubleshooting Logic cluster_symptoms Symptoms cluster_cause Primary Cause cluster_solutions Solutions symptom1 Poor Resin Swelling cause On-Resin Aggregation (Secondary Structure Formation) symptom1->cause symptom2 Positive Kaiser Test symptom2->cause symptom3 Slow Reactions symptom3->cause solution1 Modify Synthesis Conditions (Solvents, Temperature) cause->solution1 Immediate Fix solution2 Incorporate Backbone Modifications (Pseudoprolines, Dmb/Hmb) cause->solution2 Proactive Strategy solution3 Change Solid Support (e.g., PEG Resins) cause->solution3 Proactive Strategy solution4 Use Advanced Coupling Reagents (HATU, COMU) cause->solution4 Immediate Fix

Caption: Logical flow from symptoms of aggregation to potential solutions.

References

Technical Support Center: Improving Yield in Boc-L-Isoleucine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc-L-isoleucine coupling reactions. Due to the steric hindrance presented by the bulky tert-butyloxycarbonyl (Boc) protecting group and the β-branched side chain of isoleucine, researchers may face issues such as slow reaction times, incomplete coupling, and low yields.[1][2] This guide offers practical solutions and detailed protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with Boc-L-isoleucine often challenging?

A1: The primary challenge arises from steric hindrance.[1][2] Both the Boc protecting group on the α-amino group and the bulky, β-branched sec-butyl side chain of isoleucine create significant spatial congestion around the carboxylic acid. This steric bulk can physically impede the approach of the activating coupling reagent and the incoming amine, slowing down the rate of amide bond formation and leading to incomplete reactions.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Boc-L-isoleucine?

A2: For sterically hindered couplings, more potent activating reagents are generally required.[1] Uronium/aminium salts like HATU, HBTU, and PyBOP are often more effective than standard carbodiimide reagents such as DCC or EDC, as they can better overcome the high activation energy barrier.[1][3] Phosphonium salts like PyBOP are also a strong choice, known for high coupling efficiency with a low risk of racemization.[3]

Q3: Can reaction conditions be modified to improve coupling efficiency?

A3: Yes, optimizing reaction conditions is crucial. Strategies include:

  • Increasing Reaction Time: Extending the coupling duration (e.g., from 1-2 hours to overnight) can allow the reaction to proceed to completion.[2]

  • Elevating Temperature: Cautiously increasing the reaction temperature (e.g., to 35-50°C) can help overcome the activation energy barrier.[4] However, this must be done carefully to minimize the risk of racemization.[4]

  • Solvent Choice: Using solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is common for peptide synthesis.[4][5]

  • Reagent Concentration: Increasing the equivalents of the activated amino acid and coupling reagent can also drive the reaction forward.[1]

Q4: What are common side reactions during Boc-L-isoleucine coupling and how can they be minimized?

A4: A primary side reaction of concern is racemization, where the stereochemistry of the amino acid is inverted. This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide reagents.[6][7] Uronium and phosphonium-based reagents like HATU and PyBOP generally have a lower intrinsic risk of racemization.[3] Another potential issue is the formation of N-acylurea byproduct when using carbodiimides like DCC, which can be suppressed with the use of additives.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Coupling Yield Steric Hindrance: The bulky nature of Boc-L-isoleucine is impeding the reaction.[1][2]• Insufficient Activation: The chosen coupling reagent is not potent enough.[1]• Suboptimal Reaction Conditions: Time, temperature, or concentration may be inadequate.[1]Switch to a more powerful coupling reagent: Use HATU, HBTU, or PyBOP.[1]• Increase reagent equivalents: Use 2-4 equivalents of the activated amino acid and coupling reagent.[1][8]• Extend reaction time: Allow the reaction to proceed for several hours or overnight.[2]• Cautiously increase temperature: Raise the temperature to 35-50°C, monitoring for racemization.[4]
Reaction is Slow or Stalled Incomplete Activation: The carboxylic acid is not being efficiently converted to its active ester form.• Deactivation of Active Ester: Moisture in the reaction can hydrolyze the active ester.[1]Add a fresh portion of the coupling reagent and activated amino acid. [1]• Ensure all reagents and solvents are anhydrous. [1]• Consider pre-activation of the amino acid for 5-10 minutes before adding it to the amine component. [5][8]
Presence of Deletion Sequences in Solid-Phase Peptide Synthesis (SPPS) Incomplete Coupling: The Boc-L-isoleucine failed to couple to the resin-bound peptide chain.• Incomplete Deprotection: The Boc group from the previous amino acid was not fully removed, preventing the subsequent coupling.[9]Double Couple: Repeat the coupling step with a fresh solution of activated Boc-L-isoleucine.• Capping: After the first coupling, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.[4]• Optimize Deprotection: For hindered residues, extend the Boc deprotection time (e.g., with 50% TFA/DCM) to ensure complete removal.[5][9]
Difficulty Coupling to a Hindered N-terminus Combined Steric Hindrance: Both the incoming Boc-L-isoleucine and the N-terminal amine are sterically bulky (e.g., coupling to another β-branched amino acid).Utilize highly efficient coupling reagents: HATU or COMU are excellent choices.[10]• Increase reaction temperature and time as tolerated by the peptide sequence. [2][4]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric challenges associated with Boc-L-isoleucine. The following table summarizes the characteristics of commonly used reagents.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DCC/DIC CarbodiimideModerateHigher (requires additive)Inexpensive and widely used. Byproduct (DCU/DIU) can be difficult to remove. Additives like HOBt or OxymaPure are strongly recommended.[7][10]
EDC CarbodiimideModerateHigher (requires additive)Water-soluble, making byproduct removal easier. Good for solution-phase synthesis.[11]
HBTU/TBTU Uronium/Aminium SaltHighLowVery efficient and fast. Requires a base (e.g., DIPEA) for activation.[3][10]
HATU Uronium/Aminium SaltVery HighVery LowOne of the most effective reagents for difficult couplings. More expensive.[3]
PyBOP Phosphonium SaltHighLowOffers high coupling efficiency with minimal racemization.[3]
COMU Uronium SaltVery HighLowHighly reactive and has good solubility. Byproducts are water-soluble, aiding purification.[10]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-L-Isoleucine using HATU

This protocol describes a general procedure for coupling Boc-L-isoleucine to an amino acid ester in solution.

Materials:

  • Boc-L-isoleucine (1.0 equivalent)

  • Amino acid ester hydrochloride (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate flask, dissolve Boc-L-isoleucine and HATU in anhydrous DMF.

  • Add DIPEA (1.9 equivalents) to this second flask to initiate the activation of the carboxylic acid.

  • Immediately add the activated Boc-L-isoleucine solution to the flask containing the neutralized amino acid ester.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol outlines a standard procedure for coupling Boc-L-isoleucine onto a resin-bound peptide chain using Boc chemistry.

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • Boc-L-isoleucine (2-4 equivalents relative to resin loading)

  • HBTU (2-4 equivalents)

  • DIPEA (4-8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin by treating it with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[5]

  • Washes: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin by washing with a 5-10% solution of DIPEA in DMF for 2-5 minutes (repeat twice), followed by thorough DMF washes.[8]

  • Coupling: a. In a separate vial, dissolve Boc-L-isoleucine and HBTU in DMF. b. Add DIPEA to the vial to pre-activate the amino acid for 5-10 minutes.[5][8] c. Add the pre-activated amino acid solution to the neutralized resin. d. Agitate the mixture for 1-4 hours at room temperature.[8]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (colorless) result indicates complete coupling.[4]

  • Washes: If the coupling is complete, wash the resin thoroughly with DMF and then DCM to prepare for the next cycle of deprotection and coupling. If incomplete, a recoupling step (repeating step 5) may be necessary.

Visualizations

experimental_workflow cluster_solution Solution-Phase Coupling cluster_spps Solid-Phase Coupling (SPPS) sol_start 1. Dissolve Amine Ester & Neutralize with DIPEA sol_activate 2. Activate Boc-L-Ile with HATU/DIPEA sol_couple 3. Combine & React (2-4h to overnight) sol_start->sol_couple sol_activate->sol_couple sol_workup 4. Aqueous Workup & Extraction sol_couple->sol_workup sol_purify 5. Purify (Chromatography) sol_workup->sol_purify sol_product Purified Peptide sol_purify->sol_product spps_deprotect 1. Boc Deprotection (TFA/DCM) spps_neutralize 2. Neutralize Resin (DIPEA/DMF) spps_deprotect->spps_neutralize spps_couple 4. Couple to Resin (1-4h) spps_neutralize->spps_couple spps_activate 3. Pre-activate Boc-L-Ile (HBTU/DIPEA) spps_activate->spps_couple spps_test 5. Kaiser Test spps_couple->spps_test spps_wash Next Cycle or Cleavage spps_test->spps_wash Negative spps_recouple Recouple spps_test->spps_recouple Positive spps_recouple->spps_couple

Caption: Comparative workflows for solution-phase and solid-phase coupling of Boc-L-isoleucine.

troubleshooting_yield cluster_solutions Optimization Strategies cluster_conditions Condition Modifications start Low Coupling Yield with Boc-L-Isoleucine cause1 Primary Cause: Steric Hindrance start->cause1 solution1 Change Coupling Reagent (e.g., to HATU, PyBOP) cause1->solution1 solution2 Modify Conditions cause1->solution2 solution3 Adjust Stoichiometry cause1->solution3 outcome Improved Yield solution1->outcome cond1 Increase Time solution2->cond1 cond2 Increase Temperature (Cautiously) solution2->cond2 cond3 Ensure Anhydrous System solution2->cond3 solution3->outcome cond1->outcome cond2->outcome cond3->outcome

Caption: Troubleshooting logic for low yield in Boc-L-isoleucine coupling reactions.

References

Technical Support Center: Boc-L-Isoleucine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Boc-L-isoleucine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Boc-L-isoleucine, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of Boc-L-Isoleucine Incomplete Reaction: The Boc protection reaction did not go to completion.- Ensure the L-isoleucine is fully dissolved before adding Di-tert-butyl dicarbonate ((Boc)₂O).- Verify the quality and stoichiometry of all reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
Product Loss During Workup: Significant amounts of the product are lost during the extraction and washing steps.- During aqueous extraction, ensure the pH is carefully adjusted to 2-3 to fully protonate the carboxylic acid for efficient extraction into the organic phase.[1] - Perform multiple extractions with smaller volumes of the organic solvent (e.g., ethyl acetate) for better recovery.
Product is an Oil and Difficult to Purify Inherent Property: The anhydrous form of Boc-L-isoleucine can be a sticky oil, making it difficult to handle and purify.- Crystallization via Seeding: Add a small seed crystal of solid Boc-L-isoleucine to the oil to induce crystallization. Follow this by pulping (slurrying) in a weak polar solvent like n-hexane or diethyl ether.[2][3]- DCHA Salt Formation: Convert the oily product into a dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a solid that can be easily filtered and recrystallized.
Presence of Diastereomeric Impurities Incomplete Stereoselectivity of Starting Material or Racemization: The starting L-isoleucine may contain other stereoisomers (D-isoleucine, L-allo-isoleucine, D-allo-isoleucine), or some racemization may have occurred during the reaction.- Specialized Chromatography: Utilize specialized High-Performance Liquid Chromatography (HPLC) columns for chiral separations. For instance, a PBr column packed with pentabromobenzyl-modified silica gel has been shown to separate isoleucine stereoisomers after derivatization.[4][5]- Fractional Crystallization: In some cases, careful fractional crystallization may be employed to separate diastereomers, although this can be challenging and may require optimization of solvent systems.
Product Contaminated with (Boc)₂O or its Byproducts Inefficient Extraction: The workup procedure did not effectively remove unreacted (Boc)₂O and its byproduct, t-butanol.- After the reaction, perform thorough extractions with a non-polar solvent like ethyl acetate or ether to remove these impurities.[6]- Quench the reaction with a dilute aqueous acid to hydrolyze any remaining (Boc)₂O before extraction.
Column Chromatography Yields Poor Separation Inappropriate Mobile Phase: The solvent system used for column chromatography does not provide adequate separation of Boc-L-isoleucine from impurities.- Develop an appropriate solvent system using TLC. A common starting point for Boc-amino acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).- For silica gel chromatography of Boc-protected amino acids, a mobile phase of 5% methanol in chloroform has been used.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Boc-L-isoleucine?

A1: Common impurities include unreacted L-isoleucine, di-tert-butyl dicarbonate ((Boc)₂O), and its byproducts such as t-butanol. Due to the presence of two chiral centers in isoleucine, diastereomeric impurities (Boc-D-isoleucine, Boc-L-allo-isoleucine, and Boc-D-allo-isoleucine) can also be present if the starting material is not stereochemically pure.[4][5]

Q2: My crude Boc-L-isoleucine is a colorless oil. How can I solidify it for easier purification?

A2: Obtaining Boc-L-isoleucine as an oil is a common challenge.[1] There are two primary methods to solidify it:

  • Seeding and Pulping: If you have a small amount of solid Boc-L-isoleucine (a seed crystal), you can add it to the oil to initiate crystallization. The solidification process can be facilitated by adding a weak polar solvent like n-hexane or diethyl ether and stirring the mixture (pulping) for a period of time before filtering.[2][3]

  • DCHA Salt Formation: A reliable method is to convert the oily Boc-L-isoleucine into its dicyclohexylamine (DCHA) salt. This is done by dissolving the oil in a suitable solvent (e.g., diethyl ether) and adding an equimolar amount of dicyclohexylamine. The resulting salt is typically a stable, crystalline solid that can be easily filtered, purified by recrystallization, and stored.

Q3: How can I remove diastereomeric impurities from my Boc-L-isoleucine product?

A3: The separation of diastereomers can be challenging due to their similar physical properties. The most effective method is typically specialized chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or a specialized column like a PBr column (pentabromobenzyl-modified silica gel) after derivatization can be used to separate and quantify isoleucine stereoisomers.[4][5]

Q4: What are the recommended storage conditions for Boc-L-isoleucine?

A4: Boc-L-isoleucine should be stored in a cool, dry place.[8] It is stable at room temperature in a closed container under normal storage and handling conditions.[8]

Q5: What analytical techniques are best for assessing the purity of Boc-L-isoleucine?

A5: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining the purity and quantifying impurities, including diastereomers (with an appropriate chiral column and method).[4][5]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of reaction progress and for identifying appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify major impurities.

  • Melting Point: For solid, crystalline Boc-L-isoleucine, the melting point range can be a good indicator of purity. A sharp melting point close to the literature value (around 66-69 °C) suggests high purity.[1]

Quantitative Data Presentation

The following table summarizes typical data for the purification of Boc-amino acids. Note that specific values for Boc-L-isoleucine may vary depending on the experimental conditions.

Purification Method Compound Purity Before Purification (HPLC) Purity After Purification (HPLC) Yield Reference
Crystallization (Seeding & Pulping)N-Boc-L-phenylglycine93.2%99.3%87.5%[2]
Crystallization (Seeding & Pulping)N-Boc-L-phenylalanine92.8%99.2%90.5%[3]
Synthesis & ExtractionBoc-L-isoleucine-(as colorless oil)95%[1]

Experimental Protocols

Protocol 1: General Synthesis of Boc-L-isoleucine

This protocol describes a standard procedure for the Boc protection of L-isoleucine.

Materials:

  • L-isoleucine

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[1]

  • Reaction: Slowly add a solution of (Boc)₂O (1.2 equivalents) in dioxane to the cooled amino acid solution with stirring.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.[1]

  • Workup: Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with diethyl ether to remove unreacted (Boc)₂O.[1]

  • Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[1]

  • Extraction: Extract the acidified aqueous phase three times with ethyl acetate.[1]

  • Combine the organic extracts and wash with a saturated brine solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Boc-L-isoleucine, typically as a colorless oil.[1]

Protocol 2: Crystallization of Oily Boc-L-isoleucine by Seeding and Pulping

This protocol is for the solidification and purification of oily Boc-L-isoleucine.

Materials:

  • Crude oily Boc-L-isoleucine

  • Seed crystal of solid Boc-L-isoleucine

  • n-hexane (or diethyl ether)

Procedure:

  • Seeding: To the oily Boc-L-isoleucine, add a small amount of a seed crystal.[2][3]

  • Solidification: Allow the mixture to stand at room temperature for several hours (e.g., 15-24 hours) until the oil completely solidifies into a white solid.[2][3]

  • Pulping: Add a weak polar solvent, such as n-hexane or diethyl ether (approximately 10 times the volume/weight of the solid), to the solidified mass.[2][3]

  • Stir the resulting slurry at room temperature for about 2 hours.[2][3]

  • Isolation: Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under reduced pressure.

Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation

This protocol describes the purification of oily Boc-L-isoleucine by converting it to its crystalline DCHA salt.

Materials:

  • Crude oily Boc-L-isoleucine

  • Diethyl ether (or another suitable solvent)

  • Dicyclohexylamine (DCHA)

Procedure:

  • Dissolution: Dissolve the crude oily Boc-L-isoleucine in a suitable solvent such as diethyl ether.

  • Salt Formation: To the stirred solution, add one equivalent of dicyclohexylamine dropwise.

  • Precipitation: Stir the mixture at room temperature. The crystalline DCHA salt should precipitate out of the solution. Cooling the mixture in an ice bath can promote further precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Recrystallization (Optional): The DCHA salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Boc_Isoleucine_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Isoleucine + (Boc)₂O reaction Boc Protection Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Boc-L-Isoleucine (Oil) workup->crude crystallization Crystallization (Seeding & Pulping) crude->crystallization dcha_salt DCHA Salt Formation crude->dcha_salt column Column Chromatography crude->column pure_product Pure Crystalline Boc-L-Isoleucine crystallization->pure_product dcha_salt->pure_product column->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Analysis pure_product->nmr

Caption: General workflow for the synthesis and purification of Boc-L-isoleucine.

Troubleshooting_Logic start Start Purification product_state Is the product an oil? start->product_state purity_check Is the purity >99%? product_state->purity_check No solidify Solidify Product (Seeding or DCHA Salt) product_state->solidify Yes diastereomer_check Are diastereomers present? purity_check->diastereomer_check Yes crystallize Recrystallize purity_check->crystallize No chiral_hplc Chiral HPLC diastereomer_check->chiral_hplc Yes end_ok Product is Pure diastereomer_check->end_ok No solidify->purity_check crystallize->purity_check chromatography Column Chromatography chromatography->purity_check chiral_hplc->end_ok end_impure Further Purification Needed

Caption: Decision tree for troubleshooting Boc-L-isoleucine purification.

References

Technical Support Center: Managing Steric Hindrance with Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing challenges associated with the use of Boc-L-Isoleucine (Boc-L-Ile-OH) in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for successful couplings of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid in peptide synthesis?

A1: Boc-L-Isoleucine presents a significant challenge due to the combined steric bulk of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the β-branched side chain of isoleucine itself. This steric congestion impedes the approach of the acylating species to the N-terminus of the peptide chain, slowing down the rate of amide bond formation and often leading to incomplete coupling reactions.[1][2][3]

Q2: My coupling reaction with this compound is slow or incomplete. What are the likely causes?

A2: Slow or incomplete coupling is a common issue when dealing with sterically hindered amino acids like this compound. The primary causes include:

  • Insufficient activation of the carboxylic acid: The steric hindrance may prevent the coupling reagent from efficiently forming the active ester.[1]

  • Poor accessibility of the activated carboxyl group: The bulky protecting groups can physically shield the activated carboxyl group from the incoming amine.[1]

  • Inappropriate choice of coupling reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.[1][4]

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and reagent concentration can significantly impact the reaction rate.[4][5]

  • Peptide aggregation: On a solid support, the growing peptide chain can aggregate, blocking reactive sites.[5][6]

Q3: How can I monitor the completeness of a this compound coupling reaction during Solid-Phase Peptide Synthesis (SPPS)?

A3: Incomplete coupling during SPPS can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A positive result (e.g., a blue or purple color on the resin beads) indicates the presence of unreacted primary amines, signifying that the coupling is incomplete.[4][7] For secondary amines, where the Kaiser test is not effective, the isatin test can be used.[7]

Q4: What are the potential side reactions when coupling this compound, and how can they be minimized?

A4: Besides incomplete coupling, the primary side reaction of concern is racemization (or epimerization) at the α-carbon of the isoleucine residue. This can occur through the formation of an oxazolone intermediate, especially with highly reactive coupling reagents or prolonged activation times. To minimize racemization, it is recommended to:

  • Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[3][7]

  • Avoid excessive pre-activation times.

  • Perform the reaction at controlled temperatures, as higher temperatures can increase the rate of epimerization.[3]

Troubleshooting Guide: Incomplete Coupling of this compound

Problem Possible Cause Recommended Solution
Low Coupling Yield / Positive Kaiser Test Insufficiently reactive coupling reagent. Switch to a more potent phosphonium or uronium/aminium salt reagent such as HATU, HBTU, HCTU, or PyBOP, which are known for their high coupling efficiency with hindered amino acids.[1][4][8]
Suboptimal reaction conditions. - Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine).[4][5]- Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours or even overnight).[4][5]- Increase Temperature: Cautiously raise the reaction temperature to 30-50°C, while monitoring for potential side reactions like racemization.[4]
Poor solvent choice or peptide aggregation. Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected peptide aggregation, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl (0.5 M).[4]
Reaction Stalls or Fails to Reach Completion Deactivation of the active ester. Perform a "double coupling" by draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound.[2]
Steric hindrance is too severe for current conditions. In addition to changing the coupling reagent, consider an in situ neutralization protocol, which can minimize aggregation and improve coupling efficiency.[6]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the characteristics of commonly used reagents.

Coupling Reagent Reagent Type Key Advantages Considerations
DCC / DIC CarbodiimideLow cost.Less effective for sterically hindered couplings; generates insoluble DCU byproduct (DCC); requires an additive like HOBt or Oxyma to reduce racemization.[8][9][10]
HBTU / HCTU Aminium/Uronium SaltHighly efficient for hindered couplings; rapid reaction kinetics.[8][11]HCTU is generally considered more efficient than HBTU.[11] Byproducts can be difficult to remove in solution-phase synthesis.
HATU Aminium/Uronium SaltConsidered one of the most effective reagents for difficult couplings due to the HOAt additive, which accelerates the reaction and suppresses racemization.[4][8]Higher cost compared to other reagents.[8]
PyBOP Phosphonium SaltExcellent for hindered couplings and fragment condensation; generates water-soluble byproducts.[1]Can be less reactive than HATU for the most challenging couplings.
COMU® Aminium/Uronium SaltBased on OxymaPure®, a non-explosive and highly effective HOBt alternative; known for high coupling efficiency and low racemization.[4][11]Generally very effective, with performance comparable to HBTU/HCTU in some systems.[11]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection Cycle

This protocol outlines the removal of the N-terminal Boc group in preparation for coupling this compound.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes.

  • DCM Wash: Drain the DCM and wash the resin with fresh DCM (3 x 10 mL/g).

  • Deprotection: Add a solution of 40-50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) to the resin. Agitate the mixture for 2 minutes, drain, and add a fresh solution of 40-50% TFA in DCM. Continue agitation for 20-30 minutes.[2]

  • Washing: Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3 x 10 mL/g), followed by isopropanol (IPA) (2x) and then N,N-dimethylformamide (DMF) (3 x 10 mL/g).[2][12]

  • Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) to the resin. Agitate for 5 minutes and drain. Repeat the neutralization step.[2]

  • Final Wash: Wash the resin with DMF (5 x 10 mL/g) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is recommended for coupling the sterically hindered this compound.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (6 eq.) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended.

  • Monitoring: After the designated time, take a small sample of the resin and perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) before proceeding to the next cycle.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling This compound Coupling deprot_start Peptide-Resin (N-Boc) deprot_swell Swell in DCM deprot_start->deprot_swell deprot_tfa Treat with 40-50% TFA/DCM deprot_swell->deprot_tfa deprot_wash Wash (DCM, IPA, DMF) deprot_tfa->deprot_wash deprot_neut Neutralize with 10% DIPEA/DMF deprot_wash->deprot_neut deprot_end Peptide-Resin (Free Amine) deprot_neut->deprot_end aa_couple Add to Resin deprot_end->aa_couple Transfer to Coupling Vessel aa_prep Dissolve this compound + HATU in DMF aa_act Add DIPEA (Pre-activate) aa_prep->aa_act aa_act->aa_couple aa_react Agitate 2-4h aa_couple->aa_react aa_wash Wash (DMF, DCM, MeOH) aa_react->aa_wash aa_end Peptide-Resin (+1 Ile Residue) aa_wash->aa_end troubleshooting_guide start This compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_negative Negative? kaiser_test->is_negative incomplete_coupling Incomplete Coupling Detected is_negative->incomplete_coupling No success Proceed to Next Cycle is_negative->success Yes strategy1 Change Coupling Reagent (e.g., to HATU, HCTU) incomplete_coupling->strategy1 strategy2 Optimize Conditions: - Increase Time/Temp - Increase Equivalents incomplete_coupling->strategy2 strategy3 Perform Double Coupling incomplete_coupling->strategy3 strategy1->start Retry Coupling strategy2->start Retry Coupling strategy3->start Retry Coupling

References

stability of Boc-L-isoleucine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Boc-L-isoleucine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this critical reagent in your research.

Stability of Boc-L-Isoleucine: A Summary

Boc-L-isoleucine is a widely used protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, while it is intentionally labile under acidic conditions to allow for its removal during the synthesis process.[][2][3] Proper storage and handling are crucial to maintain its integrity and ensure successful experimental outcomes.

Quantitative Stability Data
ConditionTemperatureStability SummaryPotential Degradation Products
Acidic Room TemperatureLow: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[][4]L-Isoleucine, tert-butanol, isobutene, carbon dioxide
Neutral (pH ~7) 4°C - 25°CHigh: Generally stable in neutral aqueous and organic solvents.Minimal degradation expected under standard conditions.
Basic Room TemperatureHigh: The Boc group is stable to hydrolysis under most basic conditions and resistant to many nucleophilic reagents.[][4][5]Minimal degradation of the Boc group is expected.
Elevated Temperature > 50°CModerate to Low: Thermal decomposition can occur at higher temperatures.[5]L-Isoleucine and byproducts of Boc group fragmentation.
Long-term Storage (Solid) -20°C to Room Temp.High: Can be stored for extended periods as a solid in a sealed, dry, and dark environment without significant degradation.[]Minimal degradation expected.

Experimental Protocols

Protocol for Assessing the Stability of Boc-L-Isoleucine via HPLC

This protocol outlines a method to quantitatively assess the stability of Boc-L-isoleucine under specific experimental conditions (e.g., different pH buffers, temperatures, or in the presence of other reagents).

Objective: To determine the percentage of intact Boc-L-isoleucine remaining over time under various conditions.

Materials:

  • Boc-L-isoleucine

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Trifluoroacetic acid (TFA)

  • Reference standards (Boc-L-isoleucine and L-isoleucine)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Boc-L-isoleucine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For each condition to be tested (e.g., pH 4, 7, 9 buffer), dilute the stock solution with the respective buffer to a final working concentration.

    • Prepare control samples in parallel using a stable solvent (e.g., pure acetonitrile).

  • Incubation:

    • Incubate the prepared samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify and integrate the peak corresponding to Boc-L-isoleucine and any potential degradation products (e.g., free L-isoleucine).

    • Calculate the percentage of remaining Boc-L-isoleucine at each time point relative to the initial concentration (time 0).

    • Plot the percentage of intact Boc-L-isoleucine versus time for each condition to determine its stability.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid Boc-L-isoleucine?

    • A1: Solid Boc-L-isoleucine should be stored in a tightly sealed container in a dry, dark place.[] For long-term storage, refrigeration (-20°C to 4°C) is recommended to minimize any potential degradation.

  • Q2: I am observing incomplete deprotection of Boc-L-isoleucine during my solid-phase peptide synthesis (SPPS). What could be the cause?

    • A2: Incomplete deprotection of Boc-L-isoleucine is often due to its steric hindrance. The bulky tert-butyl group and the β-branched side chain of isoleucine can impede the access of the acidic reagent to the nitrogen atom. Ensure you are using a sufficient excess of a strong acid like TFA (typically 50% in DCM) and allow for adequate reaction time.

  • Q3: How can I improve the coupling efficiency of Boc-L-isoleucine in SPPS, especially in "difficult sequences"?

    • A3: The steric bulk of isoleucine can also make peptide bond formation challenging. To improve coupling efficiency, consider the following:

      • Use a more potent coupling reagent: Reagents like HATU, HCTU, or PyAOP are often more effective than HBTU for hindered amino acids.

      • Increase the reaction time: Extending the coupling time (e.g., to 4-24 hours) can help drive the reaction to completion.

      • Perform a "double coupling": After the initial coupling reaction, repeat the step with fresh reagents before proceeding to the next deprotection step.

      • Increase the temperature: Mild heating can sometimes improve coupling efficiency, but this should be done with caution to avoid racemization.

  • Q4: Are there any common side reactions to be aware of when using Boc-L-isoleucine?

    • A4: During the acidic deprotection step, the generated tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine if they are present in the peptide sequence. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection cocktail is recommended to prevent this side reaction.

  • Q5: Is Boc-L-isoleucine stable in common SPPS solvents like DMF and NMP?

    • A5: Yes, Boc-L-isoleucine is generally stable in DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) under the neutral or slightly basic conditions of the coupling step.

Visualizations

StabilityFactors cluster_conditions Experimental Conditions cluster_outcomes Stability Outcome Acidic_pH Acidic pH Unstable Boc Group Cleavage Acidic_pH->Unstable Promotes Neutral_pH Neutral pH Stable Boc-L-Isoleucine Stable Neutral_pH->Stable Maintains Basic_pH Basic pH Basic_pH->Stable Maintains High_Temp High Temperature High_Temp->Unstable Can Promote Scavengers Presence of Scavengers Scavengers->Stable Prevents Side Reactions

Caption: Factors influencing the stability of the Boc protecting group on L-isoleucine.

StabilityWorkflow start Start: Prepare Boc-L-Isoleucine Solution incubate Incubate under Test Conditions (pH, Temperature) start->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc Analyze by Reverse-Phase HPLC sample->hplc analyze Quantify Peak Areas (Boc-L-Ile vs. Degradation Products) hplc->analyze plot Plot % Intact vs. Time analyze->plot end End: Determine Stability Profile plot->end

Caption: Experimental workflow for assessing the stability of Boc-L-isoleucine.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Differences: An Overview

The fundamental distinction between the Boc and Fmoc strategies lies in their deprotection chemistry, which dictates the orthogonality of the entire synthesis process.

  • Boc-L-Ile-OH: The Boc group is acid-labile and is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[][2] Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]

  • Fmoc-L-Ile-OH: The Fmoc group is base-labile and is cleaved using a mild organic base, most commonly piperidine.[] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a milder acid, such as TFA.[]

This difference in chemical lability is visualized in the SPPS workflows.

cluster_Boc Boc-SPPS Cycle cluster_Fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (Base) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (this compound) Boc_Neutralization->Boc_Coupling Boc_End Boc-Ile-AA-Resin Boc_Coupling->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-L-Ile-OH) Fmoc_Deprotection->Fmoc_Coupling Fmoc_End Fmoc-Ile-AA-Resin Fmoc_Coupling->Fmoc_End

A simplified comparison of the cyclical workflows for Boc-SPPS and Fmoc-SPPS.

Performance Comparison in Peptide Synthesis

The choice between this compound and Fmoc-L-Ile-OH has significant implications for coupling efficiency, management of side reactions, and the final purity and yield of the peptide, especially given the challenging nature of isoleucine.

FeatureThis compoundFmoc-L-Ile-OH
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[3]Milder acid (e.g., 95% TFA)
Orthogonality Not fully orthogonal; relies on differential acid lability.[3]Fully orthogonal with acid-labile side-chain protecting groups.[]
Coupling Efficiency Can be advantageous for hydrophobic sequences prone to aggregation as the protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[4] Isoleucine is known to be a difficult amino acid to couple in Boc-SPPS.[5]Generally high coupling efficiencies with modern coupling reagents.[] However, steric hindrance of isoleucine can still pose a challenge.
Side Reactions Repetitive acid treatment can lead to side reactions for sensitive residues.[]Milder conditions generally lead to fewer side reactions.[] Aspartimide formation can be a concern with repeated base exposure.[7]
Handling & Safety Requires specialized equipment for handling hazardous HF.[8]Generally safer due to the avoidance of highly corrosive HF.
Cost Boc-protected amino acids are often less expensive.[]Fmoc-protected amino acids can be more expensive.[]

Experimental Protocols

Detailed experimental protocols are crucial for the successful incorporation of isoleucine using either strategy. The following are generalized protocols for manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for adding Boc-L-Isoleucine to a growing peptide chain on a solid support (e.g., Merrifield resin).

1. Resin Preparation:

  • Swell the peptide-resin (with a free N-terminal amino group) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA/DCM solution and wash the resin with DCM (3x) and then DMF (3x).

3. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling reagent such as HBTU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of isoleucine, a double coupling may be necessary if a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum before proceeding to the next cycle.

Resin Peptide-Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple to Resin Wash2->Coupling Activation Activate this compound (HBTU/DIPEA in DMF) Activation->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Proceed to Next Cycle Wash3->NextCycle

Workflow for a single this compound coupling cycle in manual SPPS.
Protocol 2: Incorporation of Fmoc-L-Ile-OH in Fmoc-SPPS

This protocol describes a single coupling cycle for adding Fmoc-L-Isoleucine to a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation:

  • Swell the peptide-resin (with a free N-terminal amino group) in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-L-Ile-OH:

  • In a separate vessel, dissolve Fmoc-L-Ile-OH (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours to ensure complete coupling. For the sterically hindered isoleucine, a double coupling is often recommended to maximize yield.[9]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Dry the resin under vacuum before proceeding to the next cycle.

Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate Fmoc-L-Ile-OH (HBTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Proceed to Next Cycle Wash2->NextCycle

References

A Comparative Guide: Boc vs. Fmoc Protection for Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is paramount to achieving high yields and purity of the final peptide product. This is particularly critical when incorporating sterically hindered and hydrophobic amino acids like isoleucine. This guide provides an objective comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for isoleucine, drawing on established principles of peptide chemistry to inform on advantages, potential challenges, and experimental considerations.

Executive Summary

While both Boc and Fmoc strategies are robust and widely used for peptide synthesis, the choice for incorporating isoleucine often involves a trade-off between mitigating aggregation and minimizing racemization. The Boc strategy, with its acid-labile deprotection, can be advantageous in preventing aggregation common with hydrophobic residues like isoleucine. Conversely, the milder base-labile deprotection of the Fmoc group, coupled with modern coupling reagents, offers excellent control over racemization. Direct quantitative comparisons in the literature are scarce; therefore, the selection often relies on the specific peptide sequence, the desired scale of synthesis, and empirical optimization.

General Comparison of Boc and Fmoc Strategies

The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, usually piperidine.[][2] This distinction dictates the choice of side-chain protecting groups and the overall workflow of the synthesis.

FeatureBoc Protection StrategyFmoc Protection Strategy
α-Amino Protection tert-butyloxycarbonyl (Acid-labile)9-fluorenylmethyloxycarbonyl (Base-labile)
Deprotection Conditions Strong Acid (e.g., 50% TFA in DCM)[3]Mild Base (e.g., 20% piperidine in DMF)[]
Side-Chain Protection Benzyl-based (removed by strong acid, e.g., HF)tert-Butyl-based (removed by TFA)[]
Orthogonality Not fully orthogonal (both Boc and some side-chain groups are acid-labile)Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)[5]
Aggregation Tendency Generally lower for hydrophobic sequences[5]Can be more pronounced, especially for long, hydrophobic peptides
Racemization Risk Can be controlled with appropriate coupling methodsGenerally low with modern coupling reagents, but base-dependent[6][7]
Automation Compatibility Less common in modern automated synthesizersThe standard for automated SPPS[8]
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (e.g., TFA)[5]

Advantages of Boc Protection for Isoleucine

The primary advantage of the Boc strategy when incorporating isoleucine and other β-branched, hydrophobic amino acids lies in its ability to mitigate on-resin aggregation. Isoleucine-rich sequences are prone to forming secondary structures (β-sheets) that hinder solvent and reagent access to the growing peptide chain.

Following the TFA-mediated deprotection of the Boc group, the newly exposed N-terminal amine exists as a protonated ammonium salt.[3] This positive charge disrupts the intermolecular hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide-resin complex and facilitating the subsequent coupling step. In situ neutralization protocols, where the amine is neutralized just before or during the coupling reaction, are particularly effective in maximizing coupling efficiency for these "difficult sequences".

Advantages of Fmoc Protection for Isoleucine

The Fmoc strategy is the dominant method in modern SPPS, largely due to its milder reaction conditions and high compatibility with a wide range of coupling reagents.[][5]

For isoleucine, the key advantages of the Fmoc approach include:

  • Reduced Racemization: While isoleucine is not as prone to racemization as residues like histidine or cysteine, the risk is not negligible, especially with over-activation. The use of modern uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) in conjunction with additives like HOBt or OxymaPure effectively suppresses epimerization during the coupling of Fmoc-isoleucine.[9][10]

  • Milder Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with TFA, which is less harsh than the HF or TFMSA required in the Boc strategy.[5] This is beneficial for peptides containing other sensitive modifications.

  • Automation and High-Throughput Synthesis: The Fmoc chemistry is well-suited for automated peptide synthesizers, making it the preferred method for routine and high-throughput peptide production.[8]

Experimental Protocols

Boc-Isoleucine Coupling Protocol

This protocol assumes a manual synthesis on a Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Neutralize the resin-bound amine trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

    • Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate vessel, dissolve Boc-Ile-OH (3-4 equivalents) and a coupling reagent such as HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6-8 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.

    • Upon completion, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Fmoc-Isoleucine Coupling Protocol

This protocol is representative of a standard cycle in automated or manual Fmoc-SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 2-3 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[11]

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ile-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.

    • Add a hindered base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the mixture for activation.[12]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Monitoring and Washing:

    • Confirm complete coupling using the ninhydrin test.

    • Wash the resin with DMF to prepare for the next deprotection step.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Ile-OH, Activator, Base) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End Repeat Cycle

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ile-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat Cycle

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The decision to use Boc or Fmoc protection for isoleucine is context-dependent. For sequences known to be highly prone to aggregation, the Boc strategy offers a distinct advantage by maintaining a protonated N-terminus post-deprotection, which disrupts problematic secondary structures. However, for most standard applications, and particularly in automated synthesis, the Fmoc strategy provides a milder, more versatile, and highly efficient method with excellent control over racemization. The optimal approach may require empirical testing, adjusting coupling reagents, reaction times, and additives to achieve the desired purity and yield for the specific isoleucine-containing peptide.

References

A Comparative Guide to Analytical Methods for Confirming Boc-L-Ile-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of amino acid derivatives like N-Boc-L-isoleucine (Boc-L-Ile-OH) is a critical step in peptide synthesis and pharmaceutical development.[1][2] The presence of impurities, including the undesired enantiomer, can significantly alter the biological activity, efficacy, and safety of the final therapeutic product.[1][3] This guide provides an objective comparison of key analytical methods used to verify the purity of this compound, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

The purity of this compound can be assessed through several robust analytical techniques. Each method offers distinct advantages and limitations in terms of sensitivity, the type of information it provides, and sample requirements. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by traditional techniques like polarimetry and melting point determination.

Feature Chiral HPLC Quantitative ¹H NMR (qNMR) Mass Spectrometry (MS) Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.[1]Measures the signal intensity of specific protons relative to a certified internal standard.[4]Measures the mass-to-charge ratio of ionized molecules.[]Measures the rotation of plane-polarized light by a chiral molecule in solution.[1]
Primary Use Quantifying chemical and enantiomeric (chiral) purity.[1][]Structural confirmation and absolute purity determination.[4][6]Molecular weight confirmation and identification of impurities.[][7]Confirmation of enantiomeric identity (L-form).[1]
Sensitivity HighModerateHighLow
Limit of Detection (LOD) Can be ≤0.05% for chiral impurities.[1]Can detect minor components below 1%.[1]High, but quantification can be complex.Not suitable for trace analysis.[1]
Key Advantage Excellent for resolving and quantifying enantiomers and other closely related impurities.[3][8]Provides structural confirmation and purity assessment in a single, non-destructive experiment.[4]High specificity for mass determination; ideal for identifying unknown impurities.[9]Fast, simple, and non-destructive.
Key Disadvantage Higher cost of specialized chiral columns.[1]Lower sensitivity compared to chromatographic methods for trace impurities.[1]Not inherently quantitative without specific calibration.Low sensitivity and not suitable for complex mixtures.[1]
Typical Purity Spec. ≥98% or ≥99%.[3][10]≥98%.[11]Confirms MW of 231.29 g/mol .[12][α]D²⁰ = +4 ± 2º (c=2, MeOH).[10][13]

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are protocols for the most common and powerful techniques.

HPLC is the most widely used method for assessing the purity of protected amino acids.[3][6] Chiral HPLC, in particular, is essential for separating and quantifying the D-enantiomer from the desired L-enantiomer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in the mobile phase to create a stock solution of about 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (CSP) column, such as a CHIROBIOTIC T (Teicoplanin-based) or CHIRALPAK IC.[8][14]

    • Mobile Phase: A common choice for Boc-amino acids is a reversed-phase mode using a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 20mM Ammonium Acetate).[14] The exact ratio should be optimized for baseline resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample solution. The purity is calculated by the area percentage of the main this compound peak relative to the total area of all peaks. The enantiomeric excess (e.e.) is determined by comparing the peak area of the L-enantiomer to the D-enantiomer.

Workflow for HPLC Purity Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Inject Sample into HPLC B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Purity (%) and e.e. (%) F->G

Workflow for HPLC purity and enantiomeric excess determination.

NMR spectroscopy is a primary technique for structural elucidation and can be adapted for highly accurate purity assessments without requiring a reference standard of the analyte itself.[4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a suitable quantity of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12][15]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Analysis:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the proton on the alpha-carbon, ~4.30 ppm in CDCl₃) and a signal from the internal standard.[12]

    • Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard.

Workflow for qNMR Purity Analysis

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Processing A Accurately weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative ¹H NMR Spectrum B->C D Integrate Analyte and Standard Peaks C->D E Calculate Absolute Purity D->E

Workflow for quantitative purity determination by NMR.

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing a highly accurate mass measurement.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled to an HPLC or with a direct infusion source, using a soft ionization technique like Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For this compound (MW = 231.29), expect to observe the protonated molecule [M+H]⁺ at m/z 232.15 or the deprotonated molecule [M-H]⁻ at m/z 230.14.[7][12]

  • Analysis:

    • Confirm that the primary observed mass corresponds to the theoretical mass of this compound.

    • Analyze for other peaks in the spectrum that may indicate the presence of impurities. Tandem MS (MS/MS) can be used to fragment the main ion and confirm its structure.[7]

Workflow for Mass Spectrometry Analysis

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation A Prepare Dilute Solution of this compound B Infuse Sample into Mass Spectrometer (ESI) A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion Peak (e.g., [M+H]⁺) C->D E Compare Observed m/z to Theoretical m/z D->E

Workflow for molecular weight confirmation by Mass Spectrometry.

Conclusion

No single analytical method is sufficient to fully characterize the purity of this compound. A comprehensive approach combining multiple techniques is recommended for ensuring the highest quality material for drug development and peptide synthesis.

  • For routine quality control and quantification of chiral impurities, chiral HPLC is the gold standard due to its high resolution and sensitivity.[1][3]

  • For definitive structural confirmation and an orthogonal assessment of absolute purity, quantitative ¹H NMR is an exceptionally powerful tool.[4]

  • For verifying molecular identity and identifying potential impurities, mass spectrometry is essential.

By employing these methods in a complementary fashion, researchers can confidently confirm the purity, identity, and enantiomeric integrity of their this compound, ensuring the reliability and reproducibility of their synthetic work.

References

A Comparative Guide to N-Protected L-Isoleucine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of an appropriate amino-protecting group is a critical decision that dictates the overall strategy and success of the synthesis. This guide provides a detailed comparison of L-isoleucine protected with three commonly used groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). We present a comparative analysis of their ¹H NMR spectra, stability, and application in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

¹H NMR Spectral Data: A Comparative Analysis

The ¹H NMR spectrum provides a unique fingerprint for a molecule, and in the case of protected amino acids, it is crucial for verifying the successful installation of the protecting group and for assessing purity. The chemical shifts (δ) and coupling constants (J) for the protons of the isoleucine backbone and side chain are characteristically influenced by the N-terminal protecting group.

Below is a summary of the ¹H NMR spectral data for Boc-L-isoleucine, Fmoc-L-isoleucine, and Cbz-L-isoleucine in deuterated chloroform (CDCl₃).

Proton Assignment Boc-L-isoleucine Fmoc-L-isoleucine Cbz-L-isoleucine
NH 5.02 ppm (d, J = 8.9 Hz)5.35 ppm (d, J = 8.8 Hz)5.15 ppm (d, J = 8.7 Hz)
α-CH 4.30 ppm (dd, J = 8.9, 4.6 Hz)4.49 ppm (dd, J = 8.8, 4.5 Hz)4.38 ppm (dd, J = 8.7, 4.6 Hz)
β-CH 1.83-1.99 ppm (m)~1.96 ppm (m)~1.95 ppm (m)
γ-CH₂ 1.15-1.29 ppm (m), 1.46-1.54 ppm (m)~1.45 ppm (m), ~1.20 ppm (m)~1.42 ppm (m), ~1.18 ppm (m)
γ'-CH₃ 0.98 ppm (d, J = 7.0 Hz)0.97 ppm (d, J = 6.9 Hz)0.96 ppm (d, J = 6.9 Hz)
δ-CH₃ 0.94 ppm (t, J = 7.3 Hz)0.93 ppm (t, J = 7.4 Hz)0.92 ppm (t, J = 7.4 Hz)
Protecting Group Protons 1.46 ppm (s, 9H, t-Butyl)7.27-7.74 ppm (m, 8H, Fluorenyl), 4.21-4.41 ppm (m, 3H, Fluorenyl)7.29-7.38 ppm (m, 5H, Benzyl), 5.11 ppm (s, 2H, Benzyl CH₂)

Note: The chemical shifts for Fmoc-L-isoleucine and Cbz-L-isoleucine are approximate values derived from typical spectra and may vary slightly based on experimental conditions.

Comparison of Protecting Groups

The choice between Boc, Fmoc, and Cbz protecting groups depends on the specific requirements of the peptide synthesis, including the nature of the amino acid sequence, the desired cleavage conditions, and the overall synthetic strategy.

Characteristic Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH)
Lability Acid-labileBase-labileLabile to hydrogenolysis
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and CbzOrthogonal to Boc and Fmoc
Advantages Robust, well-established chemistryMild deprotection conditions, compatible with acid-sensitive side chainsStable to mild acid and base, useful in solution-phase synthesis
Disadvantages Requires strong acid for cleavage which can degrade sensitive peptidesPiperidine can be problematic for some sequencesHydrogenolysis is not compatible with sulfur-containing amino acids

Experimental Protocols

Synthesis of Boc-L-isoleucine

Materials:

  • L-isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the solution in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.2 equiv) in dioxane.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with ether to remove unreacted Boc₂O.

  • Acidify the aqueous phase to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Boc-L-isoleucine.[1]

¹H NMR Sample Preparation and Analysis

Materials:

  • N-protected L-isoleucine sample (5-25 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pasteur pipette and glass wool

Procedure:

  • Weigh 5-25 mg of the N-protected L-isoleucine sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of Boc-L-isoleucine and the general workflow for its application in Solid-Phase Peptide Synthesis (SPPS).

Boc_Isoleucine_Synthesis cluster_synthesis Synthesis of Boc-L-isoleucine L_Ile L-Isoleucine Reaction_Mix Reaction Mixture (NaOH, Dioxane) L_Ile->Reaction_Mix Stir Stir at RT 24 hours Reaction_Mix->Stir Boc2O Boc₂O Boc2O->Reaction_Mix Workup Aqueous Workup (pH adjustment, Extraction) Stir->Workup Final_Product Boc-L-Isoleucine Workup->Final_Product

Caption: Workflow for the synthesis of Boc-L-isoleucine.

SPPS_Workflow cluster_spps Boc-based Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Amino Acid Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Neutralization1 Neutralization (e.g., DIEA) Deprotection1->Neutralization1 Coupling Coupling (Boc-L-Isoleucine, Coupling Reagent) Neutralization1->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Final Cleavage from Resin (e.g., HF) Wash->Cleavage Final step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Boc-SPPS incorporating Boc-L-isoleucine.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-L-Isoleucine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis and drug development, accurate characterization of raw materials is paramount. This guide provides an in-depth comparison of the expected mass spectrometry data for Boc-L-Isoleucine-OH against other common N-protected isoleucine derivatives. Detailed experimental protocols and data interpretation workflows are presented to aid in the verification of this critical reagent.

Expected Mass Spectrometry Data

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of protected amino acids like Boc-L-Ile-OH. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns dominated by the loss of the tert-butoxycarbonyl (Boc) protecting group.

Key expected fragments for this compound include the loss of isobutylene (56 Da), the entire Boc group (100 Da), or tert-butanol (74 Da). The relative abundance of these fragments can be influenced by the instrument parameters. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

Below is a comparative table of expected mass-to-charge ratios (m/z) for this compound and two common alternatives, Fmoc-L-Ile-OH and Cbz-L-Ile-OH.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z) from [M+H]⁺Expected [M-H]⁻ (m/z)
This compound C₁₁H₂₁NO₄231.29[1][2]232.15176.10 ([M+H-C₄H₈]⁺), 132.10 ([M+H-Boc]⁺)230.14
Fmoc-L-Ile-OH C₂₁H₂₃NO₄353.41[3]354.17179.08 (Fluorenylmethanide cation), 156.08 ([M+H-Fmoc]⁺)352.16
Cbz-L-Ile-OH C₁₄H₁₉NO₄265.30[4][5]266.14108.06 (Tropylium ion), 132.10 ([M+H-Cbz]⁺)264.12

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard electrospray ionization mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • For enhanced ionization, consider adding a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to the final solution.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.0-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 6-10 L/min.

  • Desolvation Temperature: 250-400 °C.

  • Mass Range: m/z 50-500.

3. Data Acquisition:

  • MS Scan: Acquire full scan mass spectra to identify the [M+H]⁺ or [M-H]⁻ ions.

  • MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ (m/z 232.15) for collision-induced dissociation (CID).

  • Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and observe the characteristic losses.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing the acquired mass spectrometry data to confirm the identity and purity of this compound.

MassSpec_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion A Inject Sample B Acquire Full Scan MS A->B C Select [M+H]⁺ Precursor Ion (m/z 232.15) B->C E Identify [M+H]⁺ in Full Scan B->E D Perform MS/MS Fragmentation C->D F Analyze MS/MS Spectrum D->F H Confirm Structure of This compound E->H G Identify Key Fragments (e.g., m/z 176.10, 132.10) F->G G->H

Mass spectrometry data analysis workflow for this compound.

This structured approach ensures a systematic verification of the compound's identity. The initial full scan confirms the presence of the correct molecular ion, and the subsequent MS/MS analysis provides definitive structural information through the observation of expected fragment ions. This comparative guide serves as a valuable resource for researchers to ensure the quality of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies for Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies is a critical decision that impacts yield, purity, and overall cost-effectiveness. This is particularly true for sterically hindered amino acids like isoleucine, where inefficient coupling can lead to truncated or deletion sequences. This guide provides a detailed cost-benefit analysis of the Boc and Fmoc strategies for the incorporation of isoleucine, supported by generalized experimental data and protocols.

Executive Summary

The selection of a protecting group strategy for isoleucine in solid-phase peptide synthesis (SPPS) involves a trade-off between raw material costs, coupling efficiency, and the harshness of reaction conditions. While the Boc strategy offers the advantage of less expensive raw materials, the Fmoc strategy, particularly when paired with modern coupling reagents, generally provides higher coupling efficiency and purity for sterically hindered amino acids like isoleucine, potentially leading to greater overall cost-effectiveness. The milder deprotection conditions of the Fmoc strategy also make it more suitable for a broader range of peptide sequences and automated synthesis.

Comparative Analysis: Boc vs. Fmoc for Isoleucine

The primary challenge in incorporating isoleucine into a growing peptide chain is the steric hindrance posed by its β-branched side chain. This can impede the approach of the activated amino acid to the N-terminus of the peptide-resin, resulting in incomplete coupling reactions.

Key Performance Metrics
MetricBoc Strategy for IsoleucineFmoc Strategy for IsoleucineAnalysis
Coupling Efficiency Moderate to high, but can be challenging with sterically hindered sequences. Often requires double coupling or more potent, and consequently more expensive, coupling reagents.High to very high, especially with modern coupling reagents like HBTU or HATU that are highly effective for sterically hindered amino acids.[1]Fmoc generally offers superior coupling efficiency for isoleucine, reducing the likelihood of deletion sequences.
Crude Peptide Purity Can be lower due to incomplete couplings and the harsh acidic conditions required for Boc removal, which can lead to side reactions.Generally higher due to more efficient coupling and milder deprotection conditions, resulting in fewer side products.The Fmoc strategy typically yields a cleaner crude product, simplifying subsequent purification steps.
Overall Yield Potentially lower due to cumulative effects of incomplete coupling and losses during harsher cleavage conditions.Generally higher, benefiting from efficient, single-coupling cycles for isoleucine.For longer peptides containing multiple isoleucine residues, the higher per-cycle yield of the Fmoc strategy becomes a significant advantage.
Side Reactions Risk of side-chain alkylation from carbocations generated during the repetitive, strong acid deprotection steps. Incomplete coupling can lead to the formation of deletion peptides.The base-labile nature of the Fmoc group and milder final cleavage conditions minimize acid-induced side reactions.[] Incomplete coupling remains a possibility but is less frequent with optimized protocols.The Fmoc strategy is generally associated with a cleaner side-reaction profile.
Cost-Benefit Analysis

While a direct cost comparison depends on supplier pricing and the scale of synthesis, a general analysis can be made based on the cost of key reagents and overall process efficiency.

Cost FactorBoc StrategyFmoc StrategyAnalysis
Protected Amino Acid Boc-Ile-OH is generally less expensive than Fmoc-Ile-OH.Fmoc-Ile-OH is typically more expensive on a per-gram basis.[]The initial raw material cost favors the Boc strategy.
Coupling Reagents Traditionally uses less expensive reagents like DCC/HOBt, but may require more expensive, advanced reagents for difficult couplings.Compatible with highly efficient but more expensive modern reagents like HBTU and HATU.[]The cost of coupling reagents for the Fmoc strategy can be higher, but this is often justified by increased efficiency.
Deprotection Reagents Requires trifluoroacetic acid (TFA) for deprotection in every cycle.Uses piperidine, a relatively inexpensive base, for deprotection.The cost of deprotection reagents per cycle is generally lower for the Fmoc strategy.
Solvent Consumption Can be significant due to washing steps.Solvent consumption is also a factor, but efficient automated protocols can minimize waste.Solvent costs are a consideration for both strategies and are highly dependent on the specific protocol and scale.
Purification Costs Potentially higher due to lower crude purity, requiring more extensive chromatography and leading to lower recovery of the final product.Generally lower as the higher crude purity simplifies and shortens the purification process, improving the final yield.The "hidden cost" of purification often makes the Fmoc strategy more economical in the long run.
Overall Cost-Effectiveness May be more cost-effective for very short peptides or sequences not containing multiple sterically hindered residues.Often more cost-effective for longer or more complex peptides, including those with multiple isoleucine residues, due to higher yields and purities.[]For demanding syntheses, the higher upfront cost of Fmoc reagents is frequently offset by improved outcomes and reduced downstream processing.

Experimental Protocols

The following are generalized protocols for the incorporation of isoleucine using Boc and Fmoc strategies. Note that optimization is often necessary based on the specific peptide sequence and synthesis scale.

Boc Strategy: Protocol for Isoleucine Coupling

This protocol utilizes in situ neutralization for improved efficiency.[4]

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin for C-terminal acid). Swell the resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[5] Wash the resin thoroughly with DCM and isopropanol, followed by DMF.

  • Coupling of Boc-Ile-OH:

    • In a separate vessel, dissolve Boc-Ile-OH (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add a hindered base like diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed immediately by the activated Boc-Ile-OH solution.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings involving isoleucine, a second coupling (double coupling) may be necessary.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as HF or TFMSA/TFA.

Fmoc Strategy: Protocol for Isoleucine Coupling

This protocol uses the highly efficient HBTU as the activating agent.[1]

  • Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Wang or Rink Amide resin). Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[6] Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ile-OH:

    • In a separate vessel, pre-activate Fmoc-Ile-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIPEA (6 equivalents) for a few minutes.

    • Add the activated Fmoc-Ile-OH solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

Visualizing the Workflow

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of isoleucine.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle for Isoleucine Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Coupling (Boc-Ile-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End_Cycle Peptide-Resin-(Ile)n+1 Wash2->End_Cycle Repeat for next AA Cleavage Final Cleavage (HF or TFMSA/TFA) End_Cycle->Cleavage Final Step

Caption: Boc-SPPS workflow for isoleucine incorporation.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle for Isoleucine Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ile-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End_Cycle Peptide-Resin-(Ile)n+1 Wash2->End_Cycle Repeat for next AA Cleavage Final Cleavage (TFA/Scavengers) End_Cycle->Cleavage Final Step

Caption: Fmoc-SPPS workflow for isoleucine incorporation.

Conclusion

For the synthesis of peptides containing the sterically hindered amino acid isoleucine, the Fmoc strategy generally offers a more robust and efficient approach compared to the Boc strategy. The higher coupling efficiency, milder deprotection conditions, and compatibility with modern automated synthesizers often translate to higher purity, greater overall yield, and ultimately, improved cost-effectiveness, despite the higher initial cost of Fmoc-protected isoleucine. The Boc strategy may remain a viable option for shorter, less complex peptides where its lower raw material cost can be an advantage, but for challenging sequences, the benefits of the Fmoc approach are compelling. The choice of strategy should be made after careful consideration of the peptide sequence, the desired scale of synthesis, and the available resources.

References

Boc-L-Isoleucine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that influences yield, purity, and overall success, particularly with challenging sequences. This guide provides a comprehensive review of the applications of Boc-L-isoleucine, offering a detailed comparison with its main alternative, Fmoc-L-isoleucine, supported by established chemical principles and protocols.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of classical peptide synthesis. As an acid-labile protecting group, it allows for the stepwise assembly of amino acids into a peptide chain. Boc-L-isoleucine is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where its unique properties can offer advantages over the more commonly used Fmoc (9-fluorenylmethoxycarbonyl) strategy, especially in the synthesis of hydrophobic or aggregation-prone peptides.[][2]

Performance Comparison: Boc vs. Fmoc Strategy

The decision between using the Boc or Fmoc strategy for incorporating L-isoleucine depends on the specific peptide sequence, the desired scale of synthesis, and laboratory safety considerations. While Fmoc chemistry is now more prevalent due to its milder deprotection conditions, Boc chemistry remains indispensable for specific applications.[][3] The Boc strategy often yields higher crude purity and overall yields when synthesizing membrane protein fragments or other highly hydrophobic peptides.[]

ParameterBoc Strategy (Boc-L-Isoleucine)Fmoc Strategy (Fmoc-L-Isoleucine)
Nα-Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM).[4]Mild base (e.g., 20% Piperidine in DMF).[3]
Side-Chain Protection Benzyl (Bzl)-based groups, removed by strong acid.[5]tert-Butyl (tBu)-based groups, removed by strong acid.[]
Final Cleavage from Resin Strong, hazardous acid (e.g., HF, TFMSA).[4]Strong acid (e.g., 95% TFA).[3]
Orthogonality Not fully orthogonal; relies on differential acid lability.[5]Fully orthogonal; base-labile Nα-group and acid-labile side-chain groups.[3]
Compatibility Better for base-sensitive protecting groups.[]Better for acid-labile protecting groups (e.g., Trt).[]
Handling "Difficult Sequences" Often superior for hydrophobic and aggregation-prone sequences due to repeated protonation of the peptide backbone, which disrupts secondary structures.[][2][6]Aggregation is more common as the peptide backbone remains neutral after deprotection, potentially hindering reaction efficiency.[7]
Crude Purity & Yield Can be higher for hydrophobic peptides.[][8]Variable; can be lower for difficult sequences due to aggregation.[2]
Safety & Waste Requires specialized apparatus and handling for hazardous acids like HF.[5]Generally considered safer; avoids the use of HF. Piperidine is a controlled substance.[9]

Experimental Protocols

The following protocols outline the key steps in a standard manual Boc-SPPS cycle for the addition of a single Boc-L-isoleucine residue.

This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.

  • Pre-wash: Drain the swelling solvent and add a solution of 50% trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of resin). Agitate for 2-5 minutes and drain.[10]

  • Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.[10]

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and the cleaved protecting group. Perform sequential washes with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).[4][10]

  • Scavengers: For sequences containing sensitive residues (e.g., Trp, Met), add a scavenger such as 0.5% dithioethane (DTE) to the TFA/DCM solution to prevent side reactions from the liberated tert-butyl cation.[4]

After deprotection, the N-terminal amine is a TFA salt and must be neutralized before coupling the next amino acid.

  • Neutralization: Wash the deprotected peptide-resin with DCM. Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM. Agitate for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DCM (5x).[10] Note: "In situ" neutralization protocols, where this step is combined with coupling, are also common and can improve efficiency for difficult sequences.[6]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-isoleucine (2-4 equivalents relative to resin loading) and a coupling agent such as HOBt (1-hydroxybenzotriazole) (2-4 eq.) in DMF.

  • Coupling: Add the dissolved Boc-L-isoleucine/HOBt mixture to the neutralized resin. Add the carbodiimide activator, such as DCC (N,N'-dicyclohexylcarbodiimide) (2-4 eq.), dissolved in DCM.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction's completion using a qualitative method like the ninhydrin (Kaiser) test to detect any remaining free primary amines.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

This final step cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups.

  • Preparation: Transfer the dried peptide-resin to a specialized, HF-resistant apparatus (e.g., all-Kel-F). Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues.

  • Cooling: Cool the reaction vessel to 0°C in a dry ice/methanol bath.

  • HF Cleavage: Carefully condense anhydrous liquid hydrogen fluoride (HF) into the vessel (approx. 10 mL per gram of resin).

  • Reaction: Stir the mixture at 0°C for 45-60 minutes.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Suspend the remaining resin and cleaved peptide in cold diethyl ether and mix thoroughly. This precipitates the crude peptide.

  • Isolation: Filter the solid peptide and wash it several times with cold diethyl ether to remove scavengers.

  • Purification: Dissolve the crude peptide in an appropriate aqueous solution (e.g., dilute acetic acid), lyophilize, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Key Processes

The following diagrams illustrate the primary workflow and chemical mechanism associated with the use of Boc-L-isoleucine in peptide synthesis.

Boc_SPPS_Workflow Start Start: Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-L-Isoleucine + Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_Check Sequence Complete? Wash3->Cycle_Check Cycle_Check->Deprotection No End Final Cleavage (HF) & Purification Cycle_Check->End Yes

Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Acid-catalyzed deprotection mechanism of the Boc group.

References

A Researcher's Guide to Selecting Boc-L-Isoleucine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of their work. Boc-L-Isoleucine (Boc-L-Ile-OH), a critical building block in solid-phase peptide synthesis (SPPS), is no exception. The purity and stereochemical integrity of this reagent can significantly impact peptide yield, purity, and ultimately, biological activity. This guide provides a framework for comparing this compound from various suppliers, complete with experimental protocols for in-house verification and illustrative diagrams to clarify workflows and potential applications.

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide chemistry, enabling the stepwise addition of amino acids to a growing peptide chain.[1][2][3] Given its crucial role, even minor impurities or enantiomeric contamination in this compound can lead to the formation of undesirable side-products that are often difficult to remove, compromising the quality of the final peptide.[4] Therefore, a thorough evaluation of the supplier's specifications and independent verification of key quality attributes are essential.

Key Quality Parameters for Comparison

When sourcing this compound, researchers should focus on several key quality parameters that are typically reported on a supplier's Certificate of Analysis (CoA). These parameters provide a quantitative measure of the reagent's purity and identity. The following table summarizes these critical attributes and presents a mock comparison based on typical specifications from various suppliers.

Table 1: Comparison of Key Quality Parameters for this compound from Hypothetical Suppliers

ParameterSupplier ASupplier BSupplier CAnalytical Method
Purity (Assay) ≥ 99.5%≥ 99.0%≥ 99.0% (HPLC)HPLC
Optical Rotation [α]D20 +4° ± 2° (c=2 in MeOH)+3° to +5° (c=2 in MeOH)+4° ± 2° (c=2 in MeOH)Polarimetry
Enantiomeric Purity ≥ 99.8% L-isomer≥ 99.5% L-isomerNot specifiedChiral HPLC
Melting Point 69-73 °C66-69 °C68-72 °CMelting Point Apparatus
Appearance White crystalline powderWhite to off-white powderWhite crystalline powderVisual Inspection
Residual Solvents < 0.1% Ethyl Acetate< 0.5% Dioxane< 0.2% TolueneGC-MS
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%≤ 0.5%Karl Fischer Titration

Note: This table is for illustrative purposes. Actual specifications may vary between suppliers and batches.

Experimental Protocols for Quality Verification

While supplier CoAs provide valuable information, independent verification is often warranted, especially for critical applications in drug development. Below are detailed protocols for key experiments to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the this compound sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Procedure: Inject 10 µL of the sample solution and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This method is crucial for confirming the stereochemical integrity of the L-isoleucine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral column capable of separating enantiomers (e.g., a polysaccharide-based chiral stationary phase).

  • Mobile Phase: Typically a mixture of hexane and ethanol with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • Procedure: Inject the sample and determine the peak areas for the L- and D-enantiomers. The enantiomeric excess (%ee) is calculated as: (|Area(L) - Area(D)| / (Area(L) + Area(D))) * 100.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of Boc-L-Isoleucine, showing characteristic peaks for the Boc group protons (a singlet around 1.46 ppm) and the isoleucine side chain protons.[5]

Visualizing the Workflow and Application

To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate the experimental workflow for supplier qualification and a hypothetical signaling pathway where a peptide synthesized using this compound might be active.

experimental_workflow cluster_receipt Sample Receipt cluster_analysis Quality Control Analysis cluster_decision Decision start Receive this compound (Supplier A, B, C) hplc Purity (HPLC) start->hplc Test Aliquot chiral_hplc Enantiomeric Purity (Chiral HPLC) start->chiral_hplc nmr Identity (NMR) start->nmr other_tests Other Tests (MP, Water Content) start->other_tests compare Compare Data (vs. CoA) hplc->compare chiral_hplc->compare nmr->compare other_tests->compare decision Approve/Reject Lot compare->decision

Experimental workflow for qualifying this compound from different suppliers.

In drug development, peptides are often designed to inhibit specific protein-protein interactions or enzyme activities. For instance, a custom peptide synthesized using high-quality this compound could be developed to block a signaling pathway involved in cancer cell proliferation.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Peptide Custom Peptide (containing L-Isoleucine) Peptide->Inhibition

A peptide inhibitor, synthesized with this compound, blocking a signaling pathway.

Conclusion

The selection of high-purity Boc-L-Isoleucine is a critical first step in the synthesis of high-quality peptides for research and drug development. While suppliers provide essential quality documentation, an independent verification of key parameters such as chemical and enantiomeric purity is a prudent measure. By establishing a robust quality control workflow, researchers can ensure the reliability and reproducibility of their results, ultimately accelerating the path from discovery to innovation.

References

Safety Operating Guide

Proper Disposal of Boc-L-Ile-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-L-Ile-OH (N-(tert-Butoxycarbonyl)-L-isoleucine), a common amino acid derivative used in peptide synthesis. Adherence to these protocols is crucial for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance in research, scientific, and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and utilize appropriate personal protective equipment (PPE). While some safety data sheets do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, exercising caution is paramount.

Recommended Personal Protective Equipment (PPE) and Safety Measures:

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.[3]To prevent eye irritation from dust particles.
Hand Protection Protective gloves (e.g., nitrile rubber).[2]To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask).[4]To avoid inhalation of dust which may cause respiratory tract irritation.[1]
Body Protection Wear a laboratory coat or other suitable protective clothing.[3]To prevent contamination of personal clothing and minimize skin contact.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all applicable local, state, and federal regulations.[5] Chemical waste generators are responsible for the correct classification and disposal of their waste. The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[6][7]

1. Waste Identification and Collection:

  • Carefully collect all waste material, including unused product and contaminated consumables (e.g., weighing paper, gloves, wipes), into a designated, properly labeled, and sealed container.[2][7]

  • Avoid the creation of dust during the collection process.[3] If cleaning up a spill, gently sweep or shovel the solid material into the container.[2]

  • For solutions, collect them in a sealed, labeled container that is compatible with the solvent used.[7] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]

2. Waste Container Labeling:

  • Clearly label the waste container with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-isoleucine".

  • Indicate the approximate quantity of the waste material.

  • If in solution, identify the solvent(s).

  • Attach any hazard symbols required by your institution's Environmental Health and Safety (EHS) department.

3. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[5]

  • The storage area should be a designated chemical waste accumulation point, away from incompatible materials such as strong oxidizing agents.[3][5]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and transport of the waste container.[5][6]

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and retain all documentation provided by the disposal vendor, including waste manifests.[7]

Preferred Disposal Method:

  • Incineration: For similar chemical compounds, the recommended disposal method is the use of an authorized incinerator, which may be equipped with an afterburner and a flue gas scrubber to ensure the complete destruction of the compound.[5]

  • Landfill: Disposal in a landfill is generally not recommended unless explicitly permitted by local regulations for this specific class of chemical waste.[5]

Under no circumstances should this compound be disposed of in the general trash or poured down the drain. [7]

Experimental Workflow and Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Collect Liquid Waste in Designated Container ppe->collect_liquid spill Spill? ppe->spill label_waste Label Container: - Chemical Name - Quantity - Solvent (if applicable) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs improper Improper Disposal: - Do Not Use General Trash - Do Not Pour Down Drain store_waste->improper document Document Waste for Pickup (Maintain Records) contact_ehs->document end End: Proper Disposal document->end spill->collect_solid No cleanup Follow Spill Cleanup Procedure: - Contain Spill - Collect Material - Decontaminate Area spill->cleanup Yes cleanup->collect_solid

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Ile-OH
Reactant of Route 2
Reactant of Route 2
Boc-L-Ile-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.